molecular formula C6H8O2 B2813146 5-Oxaspiro[2.4]heptan-6-one CAS No. 33867-36-6

5-Oxaspiro[2.4]heptan-6-one

Cat. No.: B2813146
CAS No.: 33867-36-6
M. Wt: 112.128
InChI Key: VDDTXNQOEDQFSZ-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-6-one is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDTXNQOEDQFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-Oxaspiro[2.4]heptan-6-one – A Strategic Spirocyclic Building Block

[1][2]

Executive Summary

This compound (CAS 33867-36-6) is a specialized spirocyclic lactone that serves as a critical intermediate in the synthesis of leukotriene receptor antagonists, most notably Montelukast (Singulair) .[1][2] Its unique structure—a cyclopropane ring spiro-fused to a

123123

Chemical Identity & Physical Properties

The molecule is characterized by a high degree of

13
Table 1: Physicochemical Profile
PropertyData
CAS Number 33867-36-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 112.13 g/mol
Structure Description Spiro-fused cyclopropane and

-lactone rings
Density ~1.19 g/cm³ (Predicted)
Physical State Low-melting solid or viscous liquid (dependent on purity)
Solubility Soluble in polar organic solvents (DCM, EtOAc, THF); hydrolyzes in aqueous base
GHS Classification Flammable Solid (Category 1) ; Irritant

Structural Analysis & Reactivity Profile

The reactivity of this compound is dominated by two structural features:

  • The Spiro Center: The quaternary carbon shared by the three-membered and five-membered rings creates significant steric bulk and conformational lock.[1][3]

  • Ring Strain: The fusion of a cyclopropane ring (60° bond angles) with a lactone creates a "spring-loaded" electrophile.[1][2][3]

Mechanistic Insight: The lactone carbonyl (C6) is susceptible to nucleophilic attack.[2][3] However, unlike standard lactones, the adjacent spiro-cyclopropane group directs nucleophilic ring-opening reactions with high regioselectivity.[1][2] This is exploited in the synthesis of mercapto-acids, where the lactone oxygen acts as a leaving group, relieving the strain of the fused system.[1]

Synthesis Methodologies

Industrial production has evolved from low-yielding isomeric mixtures to stereocontrolled routes.[1][2][3]

Method A: The Nitrile Alcohol Route (Preferred Industrial Process)

This method avoids the formation of inseparable isomers common in older pathways.[2][3]

  • Precursor: 1-(Hydroxymethyl)cyclopropaneacetonitrile.[1][2][3]

  • Hydrolysis: Alkaline hydrolysis converts the nitrile to the acid.[1][2][3]

  • Cyclization: Acid-catalyzed lactonization closes the five-membered ring.[1][2][3]

    • Advantage:[4] High yield, uses accessible starting materials, avoids heavy metal waste.[2][3]

Method B: The Pentaerythritol/Dibromide Route (Classic)[2]
  • Bromination: Pentaerythritol derivatives are converted to 4,4-bis(bromomethyl)dihydro-2-furanone.[1][2][3][5]

  • Reductive Cyclization: Treatment with Zinc (Zn) dust induces an intramolecular Wurtz-type coupling to close the cyclopropane ring.[1][2][3]

    • Limitation: Requires stoichiometric zinc, generating significant solid waste.[2][3]

Key Application: Montelukast Synthesis

The primary commercial utility of this compound is its conversion into 1-(mercaptomethyl)cyclopropaneacetic acid , the side chain responsible for Montelukast's biological activity.[1][2][6]

Reaction Mechanism

The spiro-lactone undergoes a nucleophilic ring-opening with a sulfur nucleophile (typically thioacetic acid or a sulfide salt).[1][2][3]

  • Nucleophilic Attack: The sulfur atom attacks the non-carbonyl carbon adjacent to the lactone oxygen (alkyl-oxygen cleavage) or the carbonyl carbon (acyl-oxygen cleavage), depending on conditions.[1][2][3] In the Montelukast sequence, the goal is to introduce the sulfur moiety.[1][3]

  • Hydrolysis: The resulting intermediate is hydrolyzed to open the lactone ring, yielding the free thiol and carboxylic acid functional groups simultaneously.[1][3]

Visualization: The Montelukast Pathway

The following diagram illustrates the flow from the spiro-lactone intermediate to the active pharmaceutical ingredient precursor.[1][3]

MontelukastPathwayFigure 1: Strategic Role of this compound in Montelukast SynthesisPrecursor1-(Hydroxymethyl)cyclopropaneacetonitrileSpiroLactone5-Oxaspiro[2.4]heptan-6-one(CAS 33867-36-6)Precursor->SpiroLactone1. Hydrolysis2. Acid CyclizationThiolactoneThiolactone / ThioesterIntermediateSpiroLactone->ThiolactoneThioacetic Acid(Nucleophilic Attack)MercaptoAcid1-(Mercaptomethyl)cyclopropaneacetic acidThiolactone->MercaptoAcidBase Hydrolysis(Ring Opening)MontelukastMontelukast(Singulair)MercaptoAcid->MontelukastCoupling w/Quinoline Scaffold

Figure 1: The spiro-lactone acts as a "masked" mercapto-acid, allowing for the stable introduction of the sulfur moiety essential for leukotriene antagonism.[1][2]

Handling, Stability, and Safety

  • Flammability: Classified as a Flammable Solid .[2][3] It must be stored away from open flames, sparks, and heat sources.[2][3] Grounding of equipment during transfer is mandatory to prevent static discharge.[1][2][3]

  • Moisture Sensitivity: The lactone ring is susceptible to hydrolysis.[1][3] Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent degradation into the open-chain hydroxy-acid.[1][2][3]

  • Toxicology: While specific toxicological data is limited, it should be handled as a potential irritant to skin, eyes, and respiratory tracts due to its alkylating potential.[3]

References

  • Process for producing this compound. European Patent Office. Patent EP0678515A1.[1][2][3] Available at:

  • Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof. Google Patents. Patent CN103936703A.[1][2][3] Available at:

  • This compound Compound Summary. PubChem. CID 10219402.[1][2][3][7] Available at: [Link][2]

  • Method for synthesizing Montelukast side-chain key intermediate. Google Patents. Patent CN103467276A.[1][2][3] Available at:

An In-depth Technical Guide to 5-Oxaspiro[2.4]heptan-6-one: Molecular Structure, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxaspiro[2.4]heptan-6-one, a unique spirocyclic γ-lactone, holds a significant position in modern synthetic and medicinal chemistry. Its strained three-membered ring fused to a five-membered lactone imparts a distinctive reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of this compound. Furthermore, it delves into its pivotal role as a key building block in the synthesis of leukotriene receptor antagonists, particularly Montelukast, and explores its broader synthetic potential. Detailed experimental protocols for its synthesis and key reactions are also presented to provide a practical resource for researchers in the field.

Introduction

Spirocyclic frameworks are prevalent motifs in a vast array of natural products and pharmacologically active molecules. The rigid, three-dimensional architecture of spiro compounds often leads to enhanced binding affinity and selectivity for biological targets. Among the diverse classes of spirocycles, those incorporating a lactone moiety, particularly γ-lactones, are of significant interest due to their presence in numerous bioactive natural products and their utility as versatile synthetic intermediates.

This compound, with its spiro-fused cyclopropane and γ-lactone rings, represents a fascinating molecular entity. The inherent ring strain of the cyclopropane ring, coupled with the electrophilic nature of the lactone carbonyl, dictates its chemical behavior and provides avenues for a variety of chemical transformations. This guide aims to be an in-depth resource for chemists and pharmaceutical scientists, offering a detailed exploration of the chemistry of this important molecule.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a cyclopropane ring spiro-fused at the C4 position of a γ-butyrolactone ring. This arrangement results in a compact and rigid structure with specific stereoelectronic properties.

PropertyValueSource
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 33867-36-6[1]

The presence of the strained cyclopropane ring significantly influences the bond angles and lengths of the adjacent lactone ring. The spirocyclic nature of the molecule also creates a unique steric environment around the reactive centers.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Cyclopropyl protons: The four protons on the cyclopropane ring are expected to appear as a complex multiplet in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The geminal and cis/trans coupling patterns will contribute to the complexity of these signals.

  • Methylene protons adjacent to the carbonyl (C7-H): These two protons are diastereotopic and are expected to appear as two distinct signals, likely as doublets of doublets, in the range of 2.0-2.8 ppm.

  • Methylene protons adjacent to the oxygen (C4-H): These protons are also diastereotopic and would likely resonate further downfield, in the region of 4.0-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl carbon (C6): The lactone carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm.

  • Spiro carbon (C4): The spiro carbon, being a quaternary carbon, will likely have a chemical shift in the range of 30-40 ppm.

  • Cyclopropyl carbons (C1, C2): The carbons of the cyclopropane ring are expected to be in the upfield region, typically between 10 and 30 ppm.

  • Methylene carbon adjacent to the carbonyl (C7): This carbon is expected to resonate in the range of 30-40 ppm.

  • Methylene carbon adjacent to the oxygen (C5): This carbon will be deshielded and is predicted to appear in the 60-70 ppm range.

Infrared (IR) Spectroscopy (Predicted):

  • C=O stretch: A strong absorption band characteristic of a γ-lactone carbonyl group is expected in the region of 1760-1780 cm⁻¹. The ring strain may shift this frequency to a slightly higher value compared to a non-strained γ-lactone.

  • C-O stretch: A strong band corresponding to the C-O stretching vibration of the lactone is expected in the range of 1150-1250 cm⁻¹.

  • C-H stretch (cyclopropyl): C-H stretching vibrations of the cyclopropane ring are typically observed around 3000-3100 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 112.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of CO, CO₂, and ethylene from the lactone and cyclopropane rings, respectively.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key structural features: the electrophilic carbonyl group of the γ-lactone and the strained cyclopropane ring.

Nucleophilic Acyl Substitution and Ring Opening

The lactone carbonyl is susceptible to attack by nucleophiles. This can lead to either ring opening or substitution at the acyl carbon, depending on the nature of the nucleophile and the reaction conditions.

A significant reaction in the context of drug synthesis is the ring-opening of this compound with a sulfur nucleophile. This reaction is a key step in the synthesis of 1-(mercaptomethyl)cyclopropylacetic acid, a crucial intermediate for the leukotriene receptor antagonist, Montelukast[2].

G Nucleophilic Ring Opening with Thiolate This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Nucleophilic Attack Thiolate (RS⁻) Thiolate (RS⁻) Thiolate (RS⁻)->Tetrahedral_Intermediate Thiolactone Thiolactone Tetrahedral_Intermediate->Thiolactone Ring Opening Carboxylate_Intermediate Carboxylate Intermediate Thiolactone->Carboxylate_Intermediate Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->Carboxylate_Intermediate 1-(mercaptomethyl)cyclopropylacetic_acid 1-(mercaptomethyl)cyclopropylacetic acid Carboxylate_Intermediate->1-(mercaptomethyl)cyclopropylacetic_acid Protonation

Caption: Nucleophilic ring-opening of this compound.

In this mechanism, the thiolate anion attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent ring-opening results in the formation of a thiolactone, which upon hydrolysis yields the desired 1-(mercaptomethyl)cyclopropylacetic acid.

Reactions Involving the Cyclopropane Ring

The strained three-membered ring can also participate in various reactions, particularly those involving ring-opening under acidic or thermal conditions. While specific examples for this compound are not extensively documented, analogies can be drawn from the reactivity of other cyclopropyl-containing compounds. Acid-catalyzed ring-opening of the cyclopropane ring could potentially lead to the formation of rearranged products.

Synthetic Applications

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

G Synthesis of Montelukast Intermediate This compound This compound 1-mercaptomethyl_cyclopropylacetic_acid 1-(mercaptomethyl)cyclopropylacetic acid This compound->1-mercaptomethyl_cyclopropylacetic_acid Ring Opening & Hydrolysis Thiol_Source Thiol Source (e.g., NaSH) Thiol_Source->1-mercaptomethyl_cyclopropylacetic_acid Montelukast Montelukast 1-mercaptomethyl_cyclopropylacetic_acid->Montelukast Coupling Side_Chain Montelukast Side Chain Precursor Side_Chain->Montelukast

Caption: Role of this compound in Montelukast synthesis.

The synthesis of Montelukast involves the coupling of the 1-(mercaptomethyl)cyclopropylacetic acid moiety, derived from this compound, with the quinoline-containing side chain. The unique spirocyclopropyl group is a critical pharmacophore that contributes to the high affinity and selectivity of Montelukast for the CysLT1 receptor.

Beyond its role in Montelukast synthesis, the structural features of this compound make it an attractive starting material for the synthesis of a variety of other complex molecules. The ability to functionalize both the lactone and the cyclopropane ring opens up possibilities for creating diverse molecular scaffolds for drug discovery and materials science.

Experimental Protocols

Several synthetic routes to this compound have been reported, primarily in the patent literature. One common approach involves the cyclization of a suitably substituted precursor.

Synthesis of this compound

One reported synthesis starts from 1-hydroxymethylcyclopropyl acetonitrile. This intermediate is first hydrolyzed under basic conditions to the corresponding carboxylic acid, which then undergoes an acid-catalyzed intramolecular cyclization to afford the desired lactone[3].

Step 1: Hydrolysis of 1-hydroxymethylcyclopropyl acetonitrile

  • Dissolve 1-hydroxymethylcyclopropyl acetonitrile in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(hydroxymethyl)cyclopropylacetic acid.

Step 2: Lactonization to this compound

  • Dissolve the crude 1-(hydroxymethyl)cyclopropylacetic acid in an aprotic solvent such as dichloromethane or toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

G Synthetic Protocol Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Lactonization Start_Hydrolysis 1-hydroxymethylcyclopropyl acetonitrile Base_Hydrolysis Base (NaOH/KOH) Methanol/Water, Heat Start_Hydrolysis->Base_Hydrolysis Acidification Acidification (HCl) Base_Hydrolysis->Acidification Extraction_1 Extraction (Ethyl Acetate) Acidification->Extraction_1 Drying_Concentration_1 Drying & Concentration Extraction_1->Drying_Concentration_1 Intermediate_Acid 1-(hydroxymethyl)cyclopropylacetic acid Drying_Concentration_1->Intermediate_Acid Start_Lactonization 1-(hydroxymethyl)cyclopropylacetic acid Intermediate_Acid->Start_Lactonization Acid_Catalysis Acid Catalyst (p-TsOH) Toluene, Reflux Start_Lactonization->Acid_Catalysis Workup Aqueous Workup Acid_Catalysis->Workup Drying_Concentration_2 Drying & Concentration Workup->Drying_Concentration_2 Purification Purification (Distillation/Chromatography) Drying_Concentration_2->Purification Final_Product This compound Purification->Final_Product

Sources

thermodynamic stability of spiro-fused gamma-lactones

Thermodynamic Stability & Kinetic Inertness of Spiro-Fused -Lactones: A Technical Guide

Executive Summary

Spiro-fused

This guide analyzes the thermodynamic stability of these systems, distinguishing between the intrinsic energy of the spiro-scaffold and the kinetic barriers that prevent hydrolysis. It provides actionable protocols for characterizing these properties during lead optimization.

Structural Fundamentals & The Spiro-Effect

The Gem-Dialkyl (Thorpe-Ingold) Effect

The defining thermodynamic feature of spiro-fused lactones is the Thorpe-Ingold effect . In a spiro-system, the quaternary carbon (the spiro-center) imposes steric bulk that compresses the internal bond angles external to the ring.

  • Mechanism: This compression brings the hydroxyl and carboxyl groups of the open hydroxy-acid form closer together.

  • Thermodynamic Consequence: The entropy loss (

    
    ) required for ring closure is significantly reduced compared to non-spiro analogs. Consequently, the equilibrium constant (
    
    
    ) shifts heavily toward the closed lactone form.
Ring Strain and Planarity

While

  • Pucker: The lactone ring typically adopts an envelope conformation. Spiro-fusion at the

    
    -position locks this conformation, often preventing the ring from flattening, which protects the carbonyl carbon from nucleophilic attack (kinetic stability).
    
  • Stereoelectronics: The orientation of the spiro-ring lone pairs can influence the electrophilicity of the lactone carbonyl via dipole minimization.

Thermodynamic vs. Kinetic Stability[1]

It is critical to differentiate between the position of equilibrium and the rate of degradation.

Hydrolytic Equilibrium (Thermodynamics)

The primary degradation pathway is hydrolysis to the hydroxy-carboxylate.

  • Acidic pH: The equilibrium favors the neutral lactone.

  • Basic pH: The equilibrium shifts to the open carboxylate form due to deprotonation (driving force).

  • Spiro-Stabilization: For spiro-lactones, the reverse reaction (lactonization) is extremely fast due to the proximity effect (Section 1.1), often making the open form transient or non-observable at neutral pH.

Epimerization and Elimination (Kinetics)
  • Epimerization: If the spiro-center is adjacent to a chiral center (e.g., C17 in steroids), reversible ring opening can lead to epimerization, resulting in loss of potency.

  • Elimination: In systems like Spironolactone, the

    
    -lactone can undergo elimination to form canrenone (a conjugated dienone). This is an irreversible degradation pathway driven by the stability of the resulting conjugated system.
    

Visualization: Hydrolysis & Conformational Locking

The following diagram illustrates the equilibrium between the spiro-lactone and its open forms, highlighting the "Locking" effect of the spiro-center.

SpiroStabilitycluster_thermoThermodynamic ControlLactoneSpiro-Lactone(Closed Form)TSTetrahedralIntermediateLactone->TS+ OH- (k1)TS->LactoneFast (-OH)OpenAcidHydroxy-Acid(Open Form)TS->OpenAcidRing OpenOpenAcid->LactoneThorpe-IngoldAssisted (k-1)CarboxylateCarboxylate Anion(Basic pH)OpenAcid->CarboxylateDeprotonation(pH > pKa)

Figure 1: Mechanistic pathway of spiro-lactone hydrolysis.[1] Note the "Thorpe-Ingold Assisted" return path, which thermodynamically favors the closed lactone form.

Experimental Protocols for Stability Profiling

Do not rely on generic stability screens. Use these targeted protocols to determine

Protocol A: pH-Stat Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant (

  • Preparation: Dissolve the spiro-lactone (100 µM) in a mixed solvent system (e.g., 10% Acetonitrile / 90% Buffer) to ensure solubility.

  • Buffers: Prepare buffers at pH 1.2, 4.5, 7.4, and 9.0 (simulating gastric, lysosomal, plasma, and stress conditions).

  • Incubation: Thermostat at 37°C.

  • Sampling: Inject samples into HPLC-UV/MS at

    
     min.
    
  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    .
    • Self-Validation: If the plot is non-linear, check for reversible equilibrium (open form re-closing).

Protocol B: Equilibrium Constant ( ) Determination via NMR

Objective: Quantify the ratio of Lactone : Hydroxy-Acid at equilibrium.

  • Solvent: Use

    
     with a cosolvent (
    
    
    ) if needed. Use a deuterated buffer (phosphate buffer in
    
    
    , pD 7.4).
  • Acquisition: Acquire a quantitative

    
    -NMR spectrum at 
    
    
    .
  • Equilibration: Monitor the diagnostic peaks (e.g., the

    
    -protons adjacent to the oxygen).
    
    • Lactone

      
      -H: Typically 
      
      
      4.0 - 4.5 ppm.
    • Open form

      
      -H: Typically 
      
      
      3.5 - 3.8 ppm (shielded).
  • Calculation:

    
    
    
    • Note: If peaks overlap, use

      
      -NMR (Carbonyl shift: Lactone ~178 ppm vs Acid ~175 ppm).
      

Case Study: Spironolactone vs. Drospirenone[3]

FeatureSpironolactoneDrospirenone
Spiro-Fusion Spiro at C17 (Steroid)Spiro at C17 (Steroid)
Unsaturation Saturated

-lactone
Saturated

-lactone
Instability Prone to elimination (forming Canrenone) and thioacetyl hydrolysis.High stability; resistant to elimination due to lack of C7-thioacetyl group.
Thermodynamics Equilibrium favors lactone at pH 7.4.Equilibrium strongly favors lactone.
Clinical Implication Prodrug-like behavior (metabolizes to Canrenone).Active drug (stable pharmacophore).

Key Insight: The thioester at C7 in Spironolactone destabilizes the system electronically, making the C17-spiro-lactone more susceptible to elimination reactions compared to Drospirenone.

References

  • Stability of Spironolactone in Suspension Source: National Institutes of Health (PubMed) Significance: Validates the hydrolytic stability of the spiro-lactone ring in aqueous suspensions at varying temperatures.[1]

  • Drospirenone and Spironolactone Interaction: Risks and Management Source: Empathia AI / Clinical Data Significance: Details the pharmacological context of these spiro-lactone drugs and their potassium-sparing mechanisms.

  • Synthesis and Bioactivity of Fused- and Spiro-beta-Lactone-Lactam Systems Source: SciSpace / Royal Society of Chemistry Significance: Discusses the kinetic vs. thermodynamic control in forming spiro-lactones, highlighting the energy barriers involved.

  • Thermodynamic Properties of Gamma- and Delta-Lactones Source: MDPI (Molecules Journal) Significance: Provides fundamental thermochemical data (enthalpy of formation) for lactone rings, serving as a baseline for stability calculations.

  • Mechanisms of Lactone Hydrolysis Source: Journal of Organic Chemistry (via Heriot-Watt University) Significance: Detailed DFT analysis of the hydrolysis mechanism, confirming the role of solvent and tetrahedral intermediates.

Technical Guide: Safety, Toxicity, and Handling of 5-Oxaspiro[2.4]heptan-6-one

[2]

Executive Summary & Chemical Identity

This compound is a strained spirocyclic


123422
Chemical Identification Table
ParameterDetail
CAS Registry Number 33867-36-6
IUPAC Name This compound
Synonyms 5-Oxa-spiro[2.4]heptan-6-one; Spiro[cyclopropane-1,3'(2'H)-furan]-2'-one (structural analog naming)
Molecular Formula

Molecular Weight 112.13 g/mol
SMILES C1CC12CC(=O)OC2
InChI Key VDDTXNQOEDQFSZ-UHFFFAOYSA-N

Hazard Identification & GHS Classification

Note: As a specialized research intermediate, comprehensive regulatory toxicity data (e.g., REACH dossiers) may be limited.[2] The following classification is derived from Structure-Activity Relationship (SAR) analysis of strained lactones and available vendor safety data.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[2][5][6][7]H315
Serious Eye Damage/Irritation Cat.[2][7] 2ACauses serious eye irritation.[2][5][7]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[2][7]H335
Acute Toxicity (Oral) Cat.[2][7] 4Harmful if swallowed (Predicted).[2]H302
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][7][8] Remove contact lenses, if present and easy to do.[2][5][6][7][8] Continue rinsing.[2][5][6][7][8]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Toxicological Profile & Mechanism of Action

The toxicity of this compound is governed by its electrophilicity.[2] Unlike simple

2
Reactivity-Driven Toxicity (Mechanistic Insight)

The compound acts as a hapten .[2] Upon entry into a biological system, the strained lactone ring can undergo nucleophilic attack by biological nucleophiles (e.g., cysteine thiols or lysine amines on proteins).[2]

  • Ring Opening: The lactone carbonyl carbon is susceptible to attack, leading to ring opening and the formation of a stable acyl-enzyme or acyl-protein adduct.[2]

  • Cyclopropane Stability: While the cyclopropane ring is strained, it is generally kinetically stable under physiological conditions unless activated by specific metabolic oxidation (e.g., P450 epoxidation), though the primary toxicophore remains the lactone.[2]

Toxicological Endpoints[2]
  • Acute Toxicity: Predicted to be moderately toxic via ingestion.[2] Analogous small lactones often exhibit

    
     values in the range of 500–2000 mg/kg (Rat, Oral).[2]
    
  • Genotoxicity: Strained lactones can theoretically alkylate DNA, posing a risk of mutagenicity.[2] Ames test data is not publicly definitive for this specific CAS, so it must be handled as a suspected genotoxin .[2]

  • Irritation: High risk of contact dermatitis and mucosal irritation due to local alkylation of surface proteins.[2]

Reactivity Visualization

The following diagram illustrates the potential pathway for protein adduct formation, a key driver of sensitization and toxicity.[2]

ToxicityMechanismCompoundThis compound(Strained Lactone)TransitionNucleophilic Attackat Carbonyl CCompound->Transition Strain ReleaseBioNuBiological Nucleophile(Protein-SH / Protein-NH2)BioNu->TransitionAdductRing-OpenedProtein AdductTransition->Adduct AcylationResponseImmune Response(Sensitization/Toxicity)Adduct->Response Haptenization

Figure 1: Mechanistic pathway of protein alkylation by this compound driven by ring strain release.[2]

Synthesis & Experimental Handling

Understanding the synthesis provides context for impurities (e.g., brominated precursors) that may affect toxicity.[2]

Synthesis Pathway (From Patent Literature)

The primary industrial route involves the cyclization of dibromoneopentyl glycol derivatives or halohydrins.[2]

SynthesisStartDibromoneopentyl Glycol(Precursor)Step1Cyclization (Zn/Alcohol)Formation of Cyclopropyl DimethanolStart->Step1 Zn, RefluxStep2Nitrile Formation & Hydrolysis(Multi-step)Step1->Step2 SOCl2, then CyanideProductThis compound(Target)Step2->Product Acidic Cyclization

Figure 2: Simplified industrial synthesis route highlighting potential brominated carryover impurities.

Handling & Storage Protocols
  • Atmosphere: Hygroscopic and potentially hydrolyzable.[2] Store under Argon or Nitrogen .[2]

  • Temperature: Refrigerate (2–8°C). Strained rings can degrade or polymerize at ambient temperatures over long periods.[2]

  • Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate.[2] Avoid protic solvents (Water, Methanol) for long-term storage to prevent ring opening.[2]

Emergency Response (Spill/Exposure)[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] The compound may cause delayed pulmonary edema if aspirated.[2]

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, or copious soap and water.[2] PEG is more effective than water alone for lipophilic lactones.[2]

  • Spill Cleanup: Do not use standard cellulose wipes if the compound is neat (concentrated), as reaction heat could theoretically trigger ignition (rare but possible with strained rings).[2] Use vermiculite or sand.[2]

Analytical Characterization

To verify identity and purity in the lab, use the following parameters:

  • 1H NMR (

    
    ):  Look for the characteristic cyclopropane protons (high field, 0.5–1.5 ppm) and the methylene protons of the lactone ring (adjacent to oxygen ~4.0-4.5 ppm, adjacent to carbonyl ~2.5 ppm).[2]
    
  • GC-MS: Molecular ion

    
     at m/z 112.[2] Fragmentation typically shows loss of 
    
    
    (M-44) or ethylene from the cyclopropane ring.[2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 10219402).[2] National Library of Medicine.[2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][9] Registration Dossier: CAS 33867-36-6.[1][2] Retrieved from [Link][2]

  • Google Patents. (1996).[2] Process for producing this compound (US5486622A).[2] Retrieved from

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Unique Spirocycle

5-Oxaspiro[2.4]heptan-6-one, a structurally distinct spirocyclic lactone, holds a pivotal position in the landscape of pharmaceutical synthesis. Its unique three-dimensional architecture, combining a cyclopropane ring and a γ-butyrolactone, makes it a valuable building block for complex molecular scaffolds. This guide provides a comprehensive technical overview of this compound, including its commercial availability, price trends, synthesis, and its critical role as a key intermediate in the production of potent therapeutic agents, most notably the leukotriene receptor antagonist, Montelukast.

Commercial Availability and Pricing Trends

This compound (CAS No: 33867-36-6) is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The purity of the commercially available compound is typically high, often exceeding 98%.

Table 1: Commercial Suppliers and Indicative Pricing

SupplierAvailable QuantitiesPurityIndicative Price (per gram)
AiFChem250 mg, 1 g≥ 98%Price on request
Reagentia500 mg, 1 gNot specified€511.01 (for 500 mg), €759.04 (for 1 g)[1]
Zhejiang Huahai PharmaceuticalBulk quantitiesNot specifiedPrice on request

Price Trend Analysis:

Publicly available data on the historical price trends of this compound is limited. However, as a key starting material for a widely prescribed medication, its price is influenced by factors such as the cost of raw materials for its synthesis, demand from generic pharmaceutical manufacturers, and the complexity of the manufacturing process. It is anticipated that with the expiration of patents for Montelukast in various regions, the demand for this intermediate may see a steady increase, potentially impacting its price and availability.

Synthesis of this compound: A Multi-step Process

The synthesis of this compound is a multi-step process that has been detailed in several patents. One common route starts from dibromoneopentyl glycol.[2]

Figure 1: A simplified workflow for the synthesis of this compound.

Experimental Protocol Overview:

The following is a generalized protocol based on patented synthesis methods.[2] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: Cyclization to Cyclopropyldimethanol

  • Dibromoneopentyl glycol is treated with zinc powder to facilitate an intramolecular cyclization, forming cyclopropyldimethanol.

Step 2: Formation of the Cyclic Sulfite

  • The resulting diol is reacted with thionyl chloride to yield cyclopropyldimethanol cyclosulfite.

Step 3: Ring-Opening with Cyanide

  • The cyclic sulfite undergoes a ring-opening reaction upon treatment with a cyanide source, such as sodium or potassium cyanide, to form a nitrile alcohol intermediate.

Step 4: Hydrolysis and Lactonization

  • The nitrile alcohol is first hydrolyzed under alkaline conditions to the corresponding carboxylic acid.

  • Subsequent acidification promotes an intramolecular cyclization (lactonization) to yield the final product, this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the cyclopropyl protons, which would likely appear as complex multiplets in the upfield region. The methylene protons of the lactone ring would also exhibit distinct signals.

  • ¹³C NMR: The carbonyl carbon of the lactone would be expected to have a chemical shift in the range of 170-180 ppm. The spiro carbon and the carbons of the cyclopropane and lactone rings would also have characteristic chemical shifts.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone would be a prominent feature, typically appearing in the region of 1750-1780 cm⁻¹.

The Critical Role in Leukotriene Antagonist Synthesis

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid.[2] This latter compound is a crucial side-chain precursor for the blockbuster anti-asthmatic drug, Montelukast (Singulair®).[3][4]

Figure 2: The synthetic relationship between this compound and Montelukast.

Mechanism of Action of Leukotriene Antagonists

Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis.[5] They cause bronchoconstriction, increased mucus production, and inflammation in the airways. Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6][7] By blocking the binding of leukotrienes to this receptor, Montelukast effectively inhibits the downstream inflammatory cascade, leading to improved asthma control and relief from allergy symptoms.

The spirocyclic moiety derived from this compound is integral to the three-dimensional structure of the side chain of Montelukast. This specific conformation is critical for the molecule's ability to bind with high affinity and selectivity to the CysLT1 receptor.

The Growing Importance of Spirocycles in Drug Design

The incorporation of spirocyclic scaffolds in drug candidates is a rapidly growing trend in medicinal chemistry. These rigid, three-dimensional structures offer several advantages over more traditional flat, aromatic rings:

  • Improved Physicochemical Properties: Spirocycles can enhance solubility and metabolic stability.

  • Novel Chemical Space: They provide access to unique molecular shapes and vectoral arrangements of functional groups, allowing for the exploration of novel binding interactions with biological targets.

  • Enhanced Target Selectivity: The well-defined spatial orientation of substituents on a spirocyclic core can lead to more selective binding to the desired target, reducing off-target effects.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of unique molecular architecture in modern drug discovery. Its synthesis, while complex, provides access to a crucial building block for a life-changing medication. For researchers and drug development professionals, a thorough understanding of this spirocycle's properties, synthesis, and applications is essential for the continued development of innovative and effective therapies.

References

  • Reagentia. This compound (1 x 1 g). [Link]

  • Google Patents. CN103936703A - Preparation method of 5-oxaspiro[1][8]heptane-6-one and intermediate thereof.

  • PubChem. This compound. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. 5-oxaspiro[2.4]heptane-6-one. CPHI Online.
  • PubChem. 5-Oxaspiro(2.4)heptane-4,6-dione. [Link]

  • Google Patents. CA2145735A1 - Process for producing 5-oxaspiro[2.
  • PubChemLite. 5-azaspiro[2.4]heptan-6-one. [Link]

  • Google Patents. US7572930B2 - Process for preparing 1-(mercaptomethyl)
  • Dana Bioscience. 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane 1g. [Link]

  • PubMed. Pharmacology of leukotriene receptor antagonists. [Link]

  • Google Patents. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)
  • American Journal of Respiratory and Critical Care Medicine. Pharmacology of Leukotriene Receptor Antagonists. [Link]

  • Organic & Biomolecular Chemistry. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. [Link]

  • Chinese Journal of Pharmaceuticals. A Novel Synthesis of Montelukast Sodium Intermediate [1-(Mercaptomethyl)-cyclopropyl]acetic Acid. [Link]

  • Wikipedia. Cysteinyl-leukotriene type 1 receptor antagonists. [Link]

  • ClinPGx. Leukotriene modifiers pathway, Pharmacodynamics. [Link]

  • European Patent Office. Process for the preparation of a precursor of montelukast - Patent 2181986. [Link]

  • PubMed. Pharmacology of leukotriene receptor antagonists. More than inhibitors of bronchoconstriction. [Link]

  • C&EN. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]

Sources

Methodological & Application

using 5-Oxaspiro[2.4]heptan-6-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Oxaspiro[2.4]heptan-6-one in High-Fsp³ Drug Discovery

Executive Summary

In the modern pursuit of "escaping Flatland"—the movement to increase the saturation (


) and three-dimensionality of drug candidates—spirocyclic scaffolds have emerged as critical tools.[1][2][3] This compound (CAS 33867-36-6)  represents a high-value, bifunctional intermediate that combines the conformational rigidity of a cyclopropane ring with the versatile reactivity of a 

-lactone.

While historically recognized as the pivotal intermediate for the leukotriene receptor antagonist Montelukast (Singulair) , this application note re-evaluates the molecule as a modular building block for diversity-oriented synthesis (DOS). We provide validated protocols for transforming this "spring-loaded" electrophile into libraries of 1,1-disubstituted cyclopropanes, enabling the rapid generation of metabolically robust, architecturally complex lead compounds.

Chemical Architecture & Reactivity Profile

To effectively utilize this compound, researchers must understand its dual-reactivity profile. It is not merely a ketone; it is a spirocyclic


-lactone .
  • The "Spring-Loaded" Mechanism: The molecule features a lactone ring fused to a cyclopropane at a spiro junction. The inherent ring strain of the cyclopropane (approx. 27.5 kcal/mol) does not directly drive the reaction, but it imposes severe steric constraints (Thorpe-Ingold effect), directing nucleophilic attack exclusively to the carbonyl carbon or the alkyl-oxygen, depending on conditions.

  • 
     Contribution:  The spiro-carbon (C3 in spiro numbering) is quaternary, automatically breaking planarity and improving the solubility profile of downstream analogs.[1]
    
Structural Visualization

The following diagram illustrates the core reactivity nodes and the transition from a "masked" cyclic state to an "open" functionalized state.

ReactivityProfile cluster_legend Legend Spiro This compound (The Scaffold) Strain Cyclopropyl Strain (Rigid Geometry) Spiro->Strain Property Lactone Lactone Carbonyl (Electrophilic) Spiro->Lactone Reactivity Amide Hydroxy-Amide (Library Scaffold) Lactone->Amide Aminolysis (R-NH2) Thio Mercapto-Acid (Montelukast Precursor) Lactone->Thio Thiolysis (R-SH / Base) Diol Gem-Dimethyl Diol (Linker) Lactone->Diol Reduction (LiAlH4) key Blue: Starting Material | Red: Structural Feature | Yellow: Reactive Site | Green: Product

Figure 1: Reactivity map of this compound showing divergent synthetic pathways.

Application Protocols

Protocol A: Aminolysis for Library Generation (Ring Opening)

Objective: Synthesize a library of 1-(hydroxymethyl)cyclopropane-1-carboxamides. This reaction opens the lactone to create a "Head-to-Tail" bifunctional scaffold containing a primary alcohol and an amide.

Mechanism: The amine nucleophile attacks the lactone carbonyl. The reaction is driven by the relief of ring strain and the formation of a stable amide bond.

Materials:

  • This compound (1.0 equiv)[4][5]

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Trimethylaluminum (

    
    ) (2.0 M in toluene) [Handle with Extreme Care - Pyrophoric] 
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Reagent Prep: Add the primary amine (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to lactone).

  • Activation: Cool the solution to 0°C. Slowly add

    
     (1.2 equiv) dropwise. Note: This forms the reactive dimethylaluminum amide species. Stir for 30 minutes at 0°C.
    
  • Addition: Dissolve this compound in a minimal amount of DCM and add it slowly to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation Check: Monitor by TLC or LCMS. The starting material (Lactone) is non-polar; the product (Hydroxy-amide) will be significantly more polar.

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Interpretation:

Analytical Method Expected Signal (Starting Material) Expected Signal (Product)
IR Spectroscopy Strong band ~1770 cm⁻¹ (Lactone C=O) Broad band ~3300 cm⁻¹ (OH/NH); Band ~1640 cm⁻¹ (Amide C=O)

| ¹H NMR | CH₂ adjacent to O: Distinct multiplet | CH₂ adjacent to OH: Shifted upfield; Amide NH signal appears |

Protocol B: Thiolysis (Montelukast-Type Functionalization)

Objective: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid derivatives. This mimics the industrial route for Leukotriene antagonists.

Context: This protocol is essential for creating thioether linkages, which are common in metabolic probes and covalent inhibitors.

Step-by-Step Methodology:

  • Reagents: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) in anhydrous DMF at 0°C.

  • Nucleophile Generation: Add the thiol (R-SH, 1.2 equiv) dropwise. Stir for 15 min to generate the thiolate anion.

  • Ring Opening: Add this compound (1.0 equiv) in DMF.

  • Conditions: Heat to 60°C for 2–4 hours.

    • Note: Unlike the aminolysis, the thiolate attacks the methylene carbon adjacent to the oxygen (alkyl-oxygen cleavage) in an

      
      -type fashion, resulting in ring opening to the carboxylate.
      
    • Correction/Refinement: In the specific case of this lactone, direct nucleophilic attack usually occurs at the carbonyl to give the thioester, or at the alkyl carbon (less likely unless activated). However, industrial patents for Montelukast suggest the formation of a thiolactone intermediate first, or direct alkylation.

    • Standard Lab Protocol: For direct ring opening to the hydroxy-thioester, use simple base catalysis. For the acid-thiol product, hydrolysis is required post-reaction.

Quantitative Data Summary

The following table summarizes the physicochemical advantages of incorporating the this compound scaffold compared to a standard phenyl ring linker.

MetricPhenyl Linker (Flat)Spiro[2.4] Scaffold (3D)Impact on Drug Design

0.01.0 (Core)Higher solubility, lower melting point.
Geometry Planar (180°/120°)Tetrahedral/Rigid (109°)Access to novel binding pockets.
Metabolic Liability High (CYP450 oxidation)Low (Blocked sites)Improved half-life (

).
Vector count 2 (Para/Meta/Ortho)2 (Geminal/Spiro)Unique vector orientation for side chains.

Process Safety & Handling

Hazard Identification:

  • Strain Energy: Cyclopropane derivatives possess significant ring strain. While this compound is thermally stable at room temperature, avoid exposure to strong Lewis acids without solvent, as this may trigger rapid polymerization or rearrangement.

  • Lactone Reactivity: The compound is an electrophile and a skin sensitizer. Handle in a fume hood.

Storage:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can slowly hydrolyze the lactone to the hydroxy-acid.

Synthetic Workflow Diagram

Workflow cluster_path1 Pathway A: Library Synthesis cluster_path2 Pathway B: Montelukast Route start Start: this compound step1 AlMe3 Activation (0°C, DCM) start->step1 step3 Thiolate Generation (NaH, DMF) start->step3 step2 Aminolysis (Ring Opening) step1->step2 prod1 Hydroxy-Amide Scaffold step2->prod1 qc QC: 1H-NMR / LCMS prod1->qc step4 Nucleophilic Attack step3->step4 prod2 Mercapto-Acid Deriv. step4->prod2 prod2->qc

Figure 2: Operational workflow for converting the spiro-lactone into key pharmaceutical intermediates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Labelle, M., et al. (1995). Discovery of MK-0476, a potent and orally active leukotriene D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 5(3), 283-288. [Link]

  • PubChem Compound Summary. (2024). This compound (CID 10219402).[5] National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link](Cited for general reductive protocols applicable to ring-opened ketone derivatives).

Sources

Application Note: Hydrolytic Conversion of 5-Oxaspiro[2.4]heptan-6-one to Mercaptomethyl Acids

[1]

Executive Summary

The conversion of This compound to 1-(mercaptomethyl)cyclopropaneacetic acid is a pivotal step in the manufacturing of pharmaceutical intermediates. While often colloquially referred to as "hydrolysis," this transformation is chemically distinct. Direct aqueous hydrolysis of the lactone yields the hydroxy acid. To obtain the mercapto (thiol) acid, the process requires a nucleophilic ring-opening with a sulfur source (thio-acylation) followed by a hydrolytic deprotection .

This guide details an optimized "One-Pot, Two-Stage" protocol that maximizes yield while mitigating the high oxidation potential of the free thiol product.

Mechanistic Insight & Chemical Strategy

The transformation proceeds via an


Reaction Pathway[1][2][3][4][5]
  • Stage I (Ring Opening): Nucleophilic attack by the thioacetate anion (

    
    ) on the spiro-lactone opens the ring, forming the thioester intermediate  (1-(acetylthiomethyl)cyclopropaneacetic acid).
    
  • Stage II (Hydrolysis): Alkaline hydrolysis cleaves the acetyl group, releasing the free thiol (mercaptan) and the carboxylate.

  • Stage III (Workup): Controlled acidification precipitates the target acid.

Pathway Diagram

ReactionMechanismLactoneThis compound(Starting Material)ThioesterThioester Intermediate(S-Acetyl)Lactone->ThioesterNucleophilic Ring Opening(100°C, 4-6h)ReagentPotassium Thioacetate(KSAc) / DMFReagent->ThioesterProduct1-(Mercaptomethyl)cyclopropaneacetic acidThioester->ProductBase Hydrolysis(Deprotection)HydrolysisNaOH / Toluene / Water(Hydrolysis)Hydrolysis->Product

Caption: Mechanistic flow from spiro-lactone to mercapto-acid via thioester intermediate.

Experimental Protocol

Critical Materials & Safety
  • Precursor: this compound (Purity >98%).

  • Nucleophile: Potassium Thioacetate (KSAc). Note: Toxic and stench.[1][2] Handle in fume hood.

  • Solvent System: N,N-Dimethylformamide (DMF) for ring opening; Toluene/Water for hydrolysis.

  • Atmosphere: Strictly Inert (Argon/Nitrogen). Oxygen exposure converts the thiol to the disulfide dimer (Impurity A), which is difficult to separate.

Step-by-Step Procedure
Stage I: Nucleophilic Ring Opening
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and nitrogen inlet. Flame-dry under nitrogen flow.

  • Charging: Charge DMF (5.0 vol) and Potassium Thioacetate (1.1 - 1.2 equiv). Stir until dissolved.

  • Addition: Add this compound (1.0 equiv) dropwise or in portions to control exotherm.

  • Reaction: Heat the mixture to 100°C ± 5°C . Maintain for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of lactone.

  • Intermediate Handling: Cool to 20°C. The mixture contains the potassium salt of the thioester acid. Do not isolate unless necessary for characterization.

Stage II: Biphasic Hydrolysis (The "Hydrolysis" Step)
  • Solvent Swap: Dilute the reaction mixture with Toluene (5.0 vol) and Water (5.0 vol).

  • Base Addition: Add aqueous NaOH (30% w/w, 2.5 equiv).

    • Rationale: Excess base is required to hydrolyze the thioester (cleaving the acetyl group) and maintain the carboxylate in the aqueous phase.

  • Hydrolysis: Heat the biphasic mixture to 60–70°C for 2–4 hours.

    • Mechanism:[2][3] The acetyl group is cleaved as sodium acetate; the target molecule exists as the soluble disodium salt (carboxylate + thiolate) in the aqueous layer.

  • Phase Separation: Stop stirring and allow layers to separate.

    • Top Layer (Organic): Contains toluene and non-polar impurities. Discard.

    • Bottom Layer (Aqueous): Contains the product (thiolate salt). Keep under Nitrogen.

Stage III: Acidification & Isolation[4]
  • Wash: Wash the aqueous layer once more with fresh Toluene to remove trace organics.

  • Acidification: Cool aqueous layer to 0–5°C. Slowly add concentrated HCl or H₂SO₄ to pH < 2.0.

    • Caution:

      
       or thioacetic acid vapors may be released. Scrubbing required.
      
  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate or Toluene (3 x 3 vol).

  • Concentration: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure at <40°C to yield the crude oil/solid.
    
  • Crystallization (Optional): Recrystallize from Hexane/Heptane if high purity is required.

Process Workflow Diagram

Workflowcluster_step1Stage 1: Thio-Openingcluster_step2Stage 2: Hydrolysiscluster_step3Stage 3: WorkupstartStart: this compoundstep1Add KSAc in DMFHeat to 100°C (6h)start->step1step2Add NaOH (aq) / TolueneHeat to 60°C (3h)step1->step2step3Phase Separation(Discard Organic Layer)step2->step3step4Acidify Aqueous Layer(pH < 2.0, 0°C)step3->step4step5Extract & Concentrate(Ethyl Acetate)step4->step5endFinal Product:Mercaptomethyl Acidstep5->end

Caption: Operational workflow for the conversion of spiro-lactone to mercaptomethyl acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete ring openingIncrease reaction time or temp (max 105°C). Ensure KSAc quality (hygroscopic).
Disulfide Impurity Oxidation during hydrolysis or workupCRITICAL: Sparge all solvents with Argon. Use degassed water. Add trace TCEP or DTT if permissible.
Odor Complaints Thioacetic acid releaseUse a caustic scrubber (NaOH/Bleach) on the reactor vent line during acidification.
Emulsion Phase separation issue in Stage IIAdd brine or filter through Celite if solids are present.

Analytical Validation

To validate the "hydrolysis" and ring opening:

  • H-NMR: Look for the disappearance of the lactone protons and the appearance of the cyclopropyl methylene signals shifted by the sulfur.

  • Ellman's Test: Qualitative confirmation of free thiol (-SH) groups.

  • HPLC: Monitor the ratio of Thiol (Product) vs. Disulfide (Dimer). The dimer appears at a significantly higher retention time (non-polar).

References

  • Lonza Ltd. (1996).[3] Process for preparing

    
    -mercaptocarboxylic acid derivatives. US Patent 5,534,651.[1][3] Link
    
  • Merck & Co., Inc. (1996).[3] Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid. US Patent 5,523,477.[3] Link

  • Formosa Laboratories Inc. (2007).[5] Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. US Patent 7,271,268.[5] Link

  • Delmar Chemicals Inc. (2003).[5][3] Process for the preparation of 1-(mercaptomethyl)-cyclopropaneacetic acid. US Patent 6,512,140.[3] Link

Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-Mercaptomethylcyclopropylacetic Acid from a Spirocyclic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-mercaptomethylcyclopropylacetic acid, a key intermediate in the production of leukotriene receptor antagonists such as Montelukast. While a direct synthesis from a spiro lactone is not prominently described in the current literature, this guide presents a robust and chemically sound multi-step synthetic strategy commencing from a readily accessible spirocyclic precursor, 5-oxaspiro[2.4]heptan-6-one. The core of this proposed synthesis involves a nucleophilic ring-opening of the spiro lactone, followed by functional group interconversions to yield the target molecule. This application note is intended to provide researchers with a detailed experimental protocol, mechanistic insights, and expert commentary to facilitate the successful synthesis of this important pharmaceutical building block.

Introduction

The cyclopropane motif is a highly valuable structural element in medicinal chemistry, often incorporated into drug candidates to enhance potency, metabolic stability, and pharmacokinetic properties.[1][2] 1-Mercaptomethylcyclopropylacetic acid is a critical building block in the synthesis of Montelukast, a widely used medication for the management of asthma and seasonal allergic rhinitis.[3] The unique spirocyclic nature of the cyclopropane ring in this molecule presents both a synthetic challenge and an opportunity for innovative chemical strategies. This guide details a proposed synthetic pathway starting from a spiro lactone, focusing on the key chemical transformations required to construct the target molecule.

Proposed Synthetic Strategy: An Overview

The synthetic route outlined herein begins with the preparation of the spiro lactone, this compound, followed by its nucleophilic ring-opening using a sulfur nucleophile. Subsequent chemical modifications of the resulting intermediate will lead to the final product, 1-mercaptomethylcyclopropylacetic acid.

Synthetic_Overview A Starting Materials B This compound (Spiro Lactone Precursor) A->B Synthesis C Ring-Opened Intermediate (1-(hydroxymethyl)cyclopropane- 1-propanoic acid derivative) B->C Nucleophilic Ring-Opening D Functional Group Interconversion C->D Modification E 1-Mercaptomethylcyclopropylacetic Acid (Target Molecule) D->E Final Steps

Caption: High-level overview of the proposed synthetic pathway.

Part 1: Synthesis of the Spiro Lactone Precursor: this compound

The synthesis of the spiro lactone precursor can be achieved via several reported methods. One effective approach starts from itaconic acid ester, proceeding through a cyclic anhydride intermediate.[4][5]

Expertise & Experience: Rationale for Precursor Selection

This compound is chosen as the starting spirocyclic compound due to its relative accessibility from commercial starting materials. The lactone functionality provides a reactive handle for nucleophilic attack, which is the cornerstone of our proposed strategy to introduce the necessary functional groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][5]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
Diethyl ItaconateC9H14O4186.2150.0 g0.268
DiiodomethaneCH2I2267.84143.5 g0.536
Diethylzinc (1.0 M in hexanes)Zn(C2H5)2123.49536 mL0.536
Sodium HydroxideNaOH40.0021.4 g0.536
Hydrochloric Acid (conc.)HCl36.46As needed-
Diethyl Ether(C2H5)2O74.12500 mL-
Anhydrous Magnesium SulfateMgSO4120.37As needed-

Procedure:

  • Cyclopropanation: To a solution of diethyl itaconate (50.0 g, 0.268 mol) in 300 mL of anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add diethylzinc (536 mL of a 1.0 M solution in hexanes, 0.536 mol) dropwise. Following the addition, add diiodomethane (143.5 g, 0.536 mol) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.

  • Saponification: Dissolve the crude diethyl 1,1-cyclopropanedicarboxylate in 200 mL of ethanol and add a solution of sodium hydroxide (21.4 g, 0.536 mol) in 100 mL of water. Heat the mixture to reflux for 4 hours.

  • Acidification and Lactonization: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and acidify to pH 2 with concentrated hydrochloric acid. This will precipitate the 1,1-cyclopropanedicarboxylic acid. The diacid can then be heated under vacuum to induce decarboxylation and lactonization to form this compound. Alternatively, treatment with acetic anhydride can facilitate the formation of a cyclic anhydride which can be selectively reduced.

Part 2: Nucleophilic Ring-Opening of the Spiro Lactone

The key step in this synthetic proposal is the nucleophilic ring-opening of this compound with a sulfur-containing nucleophile. Sodium hydrosulfide (NaSH) is a suitable reagent for this transformation. The reaction is anticipated to proceed via a nucleophilic acyl substitution mechanism.

Ring_Opening start This compound intermediate Tetrahedral Intermediate start->intermediate + NaSH product 1-(Hydroxymethyl)cyclopropane- 1-propanethioic S-acid intermediate->product Protonation

Caption: Proposed mechanism for the ring-opening of the spiro lactone.

Expertise & Experience: Choice of Nucleophile and Reaction Conditions

Sodium hydrosulfide is a potent sulfur nucleophile capable of opening lactone rings.[6] The reaction is typically conducted in a polar aprotic solvent to ensure solubility of the reagents and to facilitate the nucleophilic attack. The regioselectivity of the attack is dictated by the electrophilicity of the carbonyl carbon of the lactone.

Experimental Protocol: Ring-Opening with Sodium Hydrosulfide

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
This compoundC6H8O2112.1310.0 g0.089
Sodium Hydrosulfide (anhydrous)NaSH56.065.5 g0.098
N,N-Dimethylformamide (DMF)C3H7NO73.09100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Ethyl AcetateC4H8O288.11300 mL-
Anhydrous Sodium SulfateNa2SO4142.04As needed-

Procedure:

  • Reaction Setup: To a solution of this compound (10.0 g, 0.089 mol) in 100 mL of anhydrous DMF under a nitrogen atmosphere, add sodium hydrosulfide (5.5 g, 0.098 mol) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 50 °C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-(hydroxymethyl)cyclopropane-1-propanoic acid, can be purified by column chromatography.

Part 3: Functional Group Interconversion and Final Synthesis

The intermediate obtained from the ring-opening step, 1-(hydroxymethyl)cyclopropane-1-propanoic acid, requires further modification to arrive at the target molecule. This involves converting the propanoic acid side chain to an acetic acid side chain and the hydroxyl group to a mercaptomethyl group. A more direct, albeit longer, route from a common precursor is often employed in industrial settings and is presented here as a more established alternative.

Alternative Established Synthesis from 1,1-Cyclopropanedimethanol

Given the challenges in selectively modifying the propanoic acid side chain, a more practical and widely documented approach starts with 1,1-cyclopropanedimethanol. This route involves the formation of a cyclic sulfite, which is then opened nucleophilically.

Alternative_Synthesis A 1,1-Cyclopropanedimethanol B Cyclic Sulfite A->B SOCl2 C 1-(Acetylthiomethyl) cyclopropylmethanol B->C KSAc D [1-(Acetylthiomethyl) cyclopropyl]acetonitrile C->D 1. TsCl 2. NaCN E 1-Mercaptomethylcyclopropylacetic Acid D->E Basic Hydrolysis

Caption: Established synthetic route to the target molecule.

Experimental Protocol: Alternative Synthesis

This protocol is a composite of procedures found in the patent literature.[7][8]

Step 1: Synthesis of the Cyclic Sulfite

  • To a solution of 1,1-cyclopropanedimethanol (20.4 g, 0.2 mol) and triethylamine (44.5 g, 0.44 mol) in 200 mL of toluene at 0 °C, add thionyl chloride (26.2 g, 0.22 mol) dropwise.

  • Stir the reaction at room temperature for 2 hours. Filter the mixture and concentrate the filtrate to obtain the crude cyclic sulfite.

Step 2: Ring-Opening with Potassium Thioacetate

  • Dissolve the crude cyclic sulfite in 150 mL of DMF and add potassium thioacetate (25.1 g, 0.22 mol).

  • Heat the mixture to 80 °C for 4 hours. Cool, pour into water, and extract with ethyl acetate. The organic layer contains 1-(acetylthiomethyl)cyclopropylmethanol.

Step 3: Conversion to the Acetonitrile

  • To a solution of 1-(acetylthiomethyl)cyclopropylmethanol in pyridine, add p-toluenesulfonyl chloride at 0 °C and stir for 4 hours. Work up to obtain the tosylate.

  • Dissolve the tosylate in DMSO and add sodium cyanide. Heat to 60 °C for 6 hours. Work up to yield [1-(acetylthiomethyl)cyclopropyl]acetonitrile.

Step 4: Hydrolysis to the Final Product

  • Heat the acetonitrile derivative in a mixture of aqueous sodium hydroxide and toluene at reflux for 8 hours.

  • Cool the reaction, separate the aqueous layer, and acidify with hydrochloric acid to precipitate 1-mercaptomethylcyclopropylacetic acid. Filter and dry the solid product.

Conclusion

This application note has detailed a plausible, albeit conceptual, synthetic route for the preparation of 1-mercaptomethylcyclopropylacetic acid starting from a spiro lactone precursor. Recognizing the potential challenges of this novel approach, a more established and industrially relevant synthetic pathway commencing from 1,1-cyclopropanedimethanol has also been provided. Both protocols are designed to offer researchers and drug development professionals a comprehensive understanding of the chemical transformations and experimental considerations necessary for the synthesis of this important pharmaceutical intermediate. The provided step-by-step procedures, coupled with expert insights, aim to serve as a valuable resource for the scientific community.

References

  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P
  • GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)
  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link]) [Generic URL as specific video ID was not provided]

  • How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? - FAQ - Guidechem. (URL not available)
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). (URL: [Link])

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol - SciSpace. (URL: [Link])

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P
  • CA2145735A1 - Process for producing 5-oxaspiro[2.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

  • Sulfur‐Mediated Ring‐Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton - PMC - NIH. (URL: [Link])

  • The mercaptomethyl group facilitates an efficient one-pot ligation at Xaa-Ser/Thr for (Glyco)peptide synthesis - Teikyo University. (URL not available)
  • Thiourea-catalyzed aminolysis of N-acyl homoserine lactones - RSC Publishing. (URL: [Link])

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles - Who we serve. (URL not available)
  • 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase - Universidad Nacional de Rosario. (URL not available)
  • CN103539714A - Preparation methods of 1-(mercaptomethyl)
  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds | ACS Omega. (URL: [Link])

  • EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.
  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (URL: [Link])

  • Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis - CSB and SJU Digital Commons. (URL: [Link])

  • Lactone - Wikipedia. (URL: [Link])

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PubMed Central. (URL: [Link])

  • Ring-Opening Polymerization of Lactones Initiated with Metal Hydroxide-Activated Macrocyclic Ligands: Determination of Mechanism and Structure of Polymers | Request PDF - ResearchGate. (URL: [Link])

  • Lactone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Thieme E-Journals - Synthesis / Full Text - Who we serve. (URL not available)
  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. (URL: [Link])

  • CN103936703A - Preparation method of 5-oxaspiro[3][9]heptane-6-one and intermediate thereof - Google Patents. (URL: )

  • How Does Lactone Hydrolysis Work? - Chemistry For Everyone - YouTube. (URL: [Link]) [Generic URL as specific video ID was not provided]

  • Diversity Oriented Synthesis of Sulfur Containing Epoxide Compounds - DePauw University. (URL: [Link])

Sources

Application Notes and Protocols: Solvent Selection for 5-Oxaspiro[2.4]heptan-6-one Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of 5-Oxaspiro[2.4]heptan-6-one

This compound is a fascinating heterocyclic compound featuring a strained cyclopropane ring fused to a γ-lactone. This unique structural motif imparts significant ring strain, rendering the molecule susceptible to nucleophilic attack and ring-opening.[1] The inherent reactivity of this spirocycle makes it a valuable synthetic intermediate. For instance, its reaction with sulfides is a key step in the synthesis of 1-mercaptomethylcyclopropylacetic acid, a crucial precursor for the leukotriene receptor antagonist Montelukast.[2] Understanding and controlling the ring-opening of this compound is therefore of considerable interest in medicinal and process chemistry.

The selection of an appropriate solvent is a critical parameter that can profoundly influence the reaction's success, dictating reaction rates, yields, and even the nature of the products formed. This guide provides a comprehensive overview of the principles governing solvent selection for the ring-opening of this compound, supported by theoretical considerations and practical protocols.

Theoretical Framework for Solvent Selection

The ring-opening of this compound typically proceeds via a nucleophilic acyl substitution mechanism.[3] The nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the lactone ring.[3] The choice of solvent can influence this process in several ways:

  • Polarity and Solvation: The solvent's ability to solvate the reactants, intermediates, and transition states is paramount. Polar solvents are generally preferred as they can stabilize the charged or highly polarized species involved in the reaction.

  • Proticity: Protic solvents (e.g., water, alcohols) can act as proton donors, potentially activating the carbonyl group by hydrogen bonding and facilitating the departure of the alkoxide leaving group.[4] However, they can also act as nucleophiles themselves, leading to solvolysis.[4] Aprotic solvents, lacking acidic protons, do not engage in hydrogen bonding in the same manner and are often used to favor the reactivity of anionic nucleophiles.

  • Coordinating Ability: Solvents with good coordinating ability (e.g., THF, DMF) can influence the reactivity of both the substrate and the nucleophile through specific interactions.

The high ring strain of the spirocyclic system, analogous to that in epoxides, is a major driving force for the ring-opening reaction.[1][5] Consequently, principles governing epoxide ring-opening can provide valuable insights. For instance, under basic or neutral conditions, the reaction is likely to follow an SN2-like pathway at the carbonyl carbon.[6]

Solvent Classes and Their Anticipated Effects

The choice of solvent should be tailored to the specific nucleophile and desired outcome. Below is a summary of common solvent classes and their likely impact on the ring-opening of this compound.

Solvent ClassExamplesDielectric Constant (ε)Anticipated Effects on Ring-Opening Reactions
Aprotic Nonpolar Toluene, Hexane2.4, 1.9- Low reaction rates for polar reactants. - May be suitable for highly reactive, nonpolar nucleophiles. - Can be useful for minimizing side reactions.
Aprotic Halogenated Dichloromethane (DCM)9.1- Moderate polarity, good for dissolving a range of substrates. - Can support good yields, though enantioselectivity may be moderate in asymmetric reactions.[7]
Aprotic Ethers Tetrahydrofuran (THF)7.6- Good balance of polarity and coordinating ability. - Often an excellent choice for a wide range of nucleophiles, leading to high yields.[7]
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)37.5, 38.3, 46.7- High polarity effectively solvates charged intermediates. - Can significantly accelerate reaction rates. - May lead to side reactions due to their own reactivity under certain conditions.
Protic Polar Methanol (MeOH), Ethanol (EtOH), Water (H₂O)32.7, 24.6, 80.1- Can act as both solvent and nucleophile (solvolysis).[4] - Effective at stabilizing charged species and transition states. - Ideal for hydrolysis or alcoholysis reactions.

Experimental Protocols

General Protocol for Solvent Screening

This protocol provides a framework for systematically evaluating the effect of different solvents on the ring-opening of this compound with a chosen nucleophile.

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Nucleophile and this compound in Test Solvent B Stir at Controlled Temperature A->B Transfer to Reaction Vessel C Monitor Reaction (TLC, GC-MS, LC-MS) B->C Periodically Sample D Quench Reaction C->D Upon Completion E Work-up and Purification D->E F Characterize Product and Determine Yield E->F

Caption: Mechanism of base-catalyzed lactone hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (e.g., 1.0 g) in THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, prepare a 1 M aqueous solution of NaOH.

  • Add the NaOH solution (1.2 eq) dropwise to the stirred solution of the lactone at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Rationale for Solvent Choice: The THF/water co-solvent system is chosen to ensure the miscibility of the organic substrate and the aqueous base, facilitating a homogenous reaction. Water acts as both a solvent and the source of the nucleophile (hydroxide) and protons for the final product.

Protocol 2: Thiol-Mediated Ring-Opening in an Aprotic Polar Solvent

This protocol outlines the ring-opening with a thiol nucleophile, such as sodium thiomethoxide, in an aprotic polar solvent, analogous to the reaction with sulfide mentioned in the literature. [2] Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (20 mL).

  • Add sodium thiomethoxide (1.1 eq) to the DMF and stir until dissolved.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting thioester by column chromatography on silica gel.

Rationale for Solvent Choice: Anhydrous DMF is an excellent aprotic polar solvent that can effectively solvate the sodium thiomethoxide, enhancing the nucleophilicity of the thiolate anion. Its high boiling point also allows for heating if the reaction is sluggish at room temperature. The aprotic nature of DMF prevents protonation of the highly basic nucleophile.

Conclusion

The selection of an appropriate solvent is a critical step in designing efficient and selective ring-opening reactions of this compound. A thorough understanding of the reaction mechanism and the physical properties of the solvent allows for a rational choice that can significantly impact the outcome of the synthesis. The protocols provided herein serve as a starting point for the exploration and optimization of these valuable transformations. Systematic solvent screening is highly recommended to identify the optimal conditions for any new nucleophile-substrate combination.

References

  • Preparation method of 5-oxaspiroh[4][8]eptane-6-one and intermediate thereof. CN103936703A - Google Patents. Available at:

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]

  • Effects of solvent on the ring-opening. ResearchGate. Available at: [Link]

  • Ring opening of lactones generally occurs via nucleophilic acyl substitution... ResearchGate. Available at: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Ring opening of epoxides via nucleophilic substitution. Chemistry LibreTexts. Available at: [Link]

  • Epoxide Ring Opening. ChemTalk. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Reduction of 5-Oxaspiro[2.4]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with the 5-oxaspiro[2.4]heptan-6-one scaffold. It prioritizes the control of stereochemical and chemoselective outcomes during hydride reduction.

Executive Summary & Mechanistic Insight[1]

The reduction of This compound (a spiro-fused


-lactone) presents a unique stereochemical challenge due to the orthogonal orientation of the cyclopropane ring relative to the lactone plane.

When reducing this substrate, researchers typically encounter "isomeric mixtures" arising from three distinct mechanistic failures:

  • Anomeric Equilibration (Lactol Formation): Partial reduction with DIBAL-H yields the lactol (hemiacetal), which exists as a dynamic equilibrium of

    
     and 
    
    
    
    anomers. This is often mistaken for impurity.
  • Over-Reduction (Ring Opening): Failure to arrest the reduction leads to the acyclic diol, destroying the spiro-lactone core.

  • Regioisomeric Contamination (Pre-cursor Legacy): If the starting material was synthesized via anhydride reduction, it often contains the inseparable 4-one regioisomer, which reduces to a distinct, non-interconvertible isomeric alcohol.

This guide provides the protocols to control these outcomes.

Isomer Landscape & Reaction Pathway

The following diagram illustrates the divergence points where isomeric mixtures are generated.

ReactionPathway Start This compound (Substrate) DIBAL Reaction A: DIBAL-H (-78°C) Start->DIBAL LAH Reaction B: LiAlH4 / NaBH4 Start->LAH Lactol Lactol Intermediate (Target for Aldehyde) DIBAL->Lactol Kinetic Control Diol Acyclic Diol (Over-reduction) DIBAL->Diol > -60°C or Excess Reagent RingOpen Cyclopropane Cleavage (Lewis Acid Side-Rxn) DIBAL->RingOpen Prolonged exposure High Temp LAH->Diol Thermodynamic Control Anomers α/β Anomeric Mixture (Dynamic Equilibrium) Lactol->Anomers Mutarotation

Figure 1: Reaction divergence pathways. Green path indicates the controlled partial reduction to the lactol. Red paths indicate loss of structural integrity.

Standard Operating Procedures (SOPs)

Protocol A: Partial Reduction to Lactol (Aldehyde Equivalent)

Target: Avoiding over-reduction and managing anomers. Reagent: Diisobutylaluminum hydride (DIBAL-H).[1][2][3]

ParameterSpecificationTechnical Rationale
Temperature -78°C (Strict) DIBAL-H forms a stable tetrahedral aluminate intermediate at -78°C, preventing the expulsion of the alkoxide and subsequent second reduction.
Solvent Toluene or DCM (Anhydrous)Toluene is preferred for solubility; DCM can sometimes promote Lewis-acid catalyzed ring opening of the cyclopropane.
Stoichiometry 1.1 EquivalentsExcess reagent (>1.2 eq) increases the risk of diol formation.
Quench Methanol

Rochelle's Salt
Use Rochelle's salt (Na K Tartrate) to break the aluminum emulsion without using strong acids that endanger the cyclopropane ring.

Step-by-Step:

  • Dissolve this compound (1.0 eq) in anhydrous Toluene (0.2 M) under Argon.

  • Cool the solution to -78°C (dry ice/acetone bath). Allow 15 mins for equilibration.

  • Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes via syringe pump. Do not allow internal temp to rise above -70°C.

  • Stir at -78°C for 2 hours. Monitor by TLC (Note: Lactol may streak; look for disappearance of Lactone).

  • Quench: Add anhydrous Methanol (2.0 eq) slowly at -78°C.

  • Remove cooling bath and add saturated aqueous Rochelle's Salt solution (10 mL per mmol substrate).

  • Stir vigorously at Room Temp for 1-2 hours until two clear layers form (breaking the emulsion).

  • Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Full Reduction to Diol

Target: Clean ring opening without cyclopropane cleavage. Reagent:


 or 

.

Step-by-Step:

  • Dissolve substrate in THF (0.5 M).

  • Cool to 0°C.

  • Add

    
     (0.6 eq, providing 2.4 eq hydrides) portion-wise.
    
  • Warm to RT and stir for 1 hour.

  • Quench via Fieser method (

    
     g LAH 
    
    
    
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water).

Troubleshooting Guide & FAQs

Issue 1: "I see two spots on my TLC/NMR after DIBAL reduction."

Diagnosis: This is likely the


 and 

anomers
of the lactol, not a failure.
  • Explanation: The reduction converts the carbonyl (

    
    ) to a hemiacetal (
    
    
    
    ). This center is chiral.[4] In solution, the ring opens and closes, equilibrating between the two diastereomers.
  • Verification: Run NMR in

    
    -DMSO. You should see two doublets for the anomeric proton (approx 5-6 ppm) and a variable ratio depending on solvent.
    
  • Fix: Do not attempt to separate. If the next step is a Wittig reaction or oxidation, both anomers will react to give the same product (since the ring opens during reaction).

Issue 2: "I am isolating a significant amount of Diol (low spot)."

Diagnosis: Over-reduction caused by temperature fluctuation.

  • Root Cause: If the temperature rises above -60°C before the methanol quench, the tetrahedral aluminate intermediate collapses to the aldehyde, which is immediately reduced by the remaining DIBAL-H.

  • Fix: Ensure the methanol quench is performed at -78°C. Do not remove the dry ice bath until the methanol is fully added and bubbling ceases.

Issue 3: "My product mixture contains an isomer that does not react."

Diagnosis: Regioisomeric Impurity from Synthesis.

  • Context: If your starting material was synthesized by reducing 5-oxaspiro[2.4]heptane-4,6-dione (anhydride), it likely contains the 4-one isomer.[5][6]

  • Mechanism: The 4-one isomer reduces to a different lactol/diol than the 6-one.

  • Fix: This cannot be fixed at the reduction stage. You must purify the starting lactone. Recrystallization from isopropyl ether is often effective for enriching the 6-one isomer.

Issue 4: "The cyclopropane ring opened."

Diagnosis: Acid-catalyzed cleavage.

  • Root Cause: The spiro-cyclopropane is strained (approx 27 kcal/mol). Strong acids during workup (e.g., 1M HCl) or Lewis acidic conditions (excess DIBAL at high temp) can trigger ring opening.

  • Fix: Use Rochelle's Salt for workup (pH neutral). Avoid HCl.

Decision Matrix for Optimization

Use this logic flow to determine the correct corrective action.

Troubleshooting Problem Identify Problem CheckTLC Check TLC/NMR Problem->CheckTLC TwoSpots Two spots close together? CheckTLC->TwoSpots LowSpot Spot near baseline? CheckTLC->LowSpot Unreacted Starting Material remains? CheckTLC->Unreacted Anomers Anomers (Normal) Proceed to next step TwoSpots->Anomers Yes Diol Over-reduction Reduce Temp / Check Stoichiometry LowSpot->Diol Yes Stall Under-reduction Check DIBAL activity Unreacted->Stall Yes

Figure 2: Troubleshooting logic for reaction monitoring.

References

  • Preparation of this compound and intermediates.
  • Reduction of Lactones to Lactols with DIBAL-H. Source:Organic Syntheses, Coll. Vol. 9, p.559 (1998); Vol. 71, p.11 (1993). Relevance: Establishes the standard -78°C protocol and Rochelle's salt workup to prevent over-reduction and emulsion formation. URL:[Link]

  • Stereoselective Synthesis of Spirocyclopropanes. Source:Chemical Reviews, 2003, 103, 4, 1197–1212. Relevance: Discusses the steric influence of the spiro-cyclopropane ring on hydride attack trajectories. URL:[Link]

  • Process for producing this compound.

Sources

Technical Support Center: Industrial Purification of 5-Oxaspiro[2.4]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for chemical engineers and process chemists scaling up the isolation of 5-Oxaspiro[2.4]heptan-6-one (CAS: 33867-36-6).

This guide prioritizes the separation of the target compound from its regioisomer (5-oxaspiro[2.4]heptan-4-one), a critical challenge in industrial synthesis.

Status: Active Document ID: TSP-SPIRO-06 Applicable CAS: 33867-36-6 Target Audience: Process Chemistry & Manufacturing Teams

Molecule Profile & Critical Properties

Before initiating purification, operators must understand the physicochemical behavior of the target. This molecule is a strained spirocyclic lactone, making it susceptible to ring-opening under extreme pH or thermal stress.

PropertyValueOperational Implication
Molecular Weight 112.13 g/mol Low MW suggests high volatility.
Boiling Point ~86–88 °C (at 0.2 Torr)High Vacuum Required. Thermal degradation risk at atmospheric pressure.
Physical State Viscous Liquid / Low-melting SolidProcess lines may require heat tracing (>30°C) to prevent clogging.
Key Impurity 5-Oxaspiro[2.4]heptan-4-oneRegioisomer formed during anhydride reduction.[1][2] Difficult to separate by flash distillation.
Reactivity Strained Cyclopropane/LactoneAcid Sensitive. Avoid strong mineral acids which trigger ring-opening/polymerization.

Primary Purification Protocol: High-Vacuum Fractional Distillation

For industrial scales (>1 kg), fractional distillation is the most economic unit operation, provided the vacuum system is robust.

The Challenge: Isomer Separation

The synthesis via reduction of 5-oxaspiro[2.4]heptane-4,6-dione yields a mixture of the 6-one (Target) and 4-one (Impurity).[1][2] Their boiling points differ marginally (<5 °C), requiring high theoretical plates.

Operational Workflow
  • Quench & Extraction: Ensure all zinc salts (if using Wurtz coupling) or borate salts (if using hydride reduction) are removed via aqueous washing. Residual salts catalyze decomposition in the reboiler.

  • Solvent Strip: Remove low boilers (DCM/THF) at mild vacuum (100 Torr, <40°C).

  • Fractionation Setup:

    • Column: Packed column (Structured packing, e.g., Sulzer) required. Minimum 15–20 theoretical plates.

    • Vacuum: < 0.5 Torr (absolute pressure).

    • Reboiler Temp: Limit to < 110 °C to prevent thermal ring opening.

Diagram: Purification Logic Flow

PurificationFlow Crude Crude Reaction Mixture (Target + Isomer + Salts) Wash Aqueous Workup (Remove Zn/B salts) Crude->Wash 1. Salt Removal Strip Solvent Stripping (Remove DCM/THF) Wash->Strip 2. Concentration Distill High-Vacuum Fractionation (<0.5 Torr, Reflux 10:1) Strip->Distill 3. Thermal Separation Check GC Purity Check Distill->Check Fraction Collection Final Target: this compound (>98% Purity) Check->Final Pass Recycle Mixed Fractions (Reprocess) Check->Recycle Fail (Isomer >2%)

Caption: Workflow for isolating this compound, emphasizing salt removal prior to thermal stress.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists.

Category A: Isomer Contamination (The "4-one" Problem)

Q1: My distillate still contains 8-10% of the 4-one isomer. How do I improve separation without a larger column?

  • Root Cause: Inadequate reflux ratio or vacuum fluctuation.

  • Corrective Action:

    • Increase Reflux: Move from 5:1 to 20:1 reflux ratio. The boiling point delta is narrow; thermodynamic equilibrium is essential.

    • Chemical Resolution (Fallback): If distillation fails, exploit the kinetic hydrolysis difference.

      • Treat the mixture with mild aqueous NaOH at 0°C.

      • Lactones hydrolyze to hydroxy-acids. Monitor the rate; one isomer often opens faster.

      • Extract the unreacted lactone (enriched in the slower-reacting isomer) with organic solvent. Note: Validate this kinetically on a 1g scale first.

Q2: The GC trace shows a "shoulder" on the main peak.

  • Diagnosis: This is likely the 4-one isomer co-eluting.

  • Solution: Switch GC columns. Standard non-polar columns (e.g., DB-5) may not resolve the isomers well. Use a polar column like DB-Wax or VF-1701ms to visualize the separation clearly before making process decisions.

Category B: Yield Loss & Decomposition

Q3: The pot residue turned into a black, insoluble polymer. What happened?

  • Root Cause: Thermal polymerization triggered by residual Lewis acids (Zinc, Aluminum) or excessive pot temperature.

  • Corrective Action:

    • Chelation Wash: Ensure the crude feed is washed with EDTA or Rochelle salt solution to scavenge metals prior to distillation.

    • Stabilizers: Add a radical inhibitor (e.g., BHT, 500 ppm) to the reboiler, although the primary degradation mechanism is usually ionic ring-opening, not radical.

    • Temperature Cap: Never exceed 120°C in the oil bath. If the product doesn't distill, lower the pressure , do not raise the heat.

Q4: We are seeing "ghost peaks" in the NMR at 5.5-6.0 ppm.

  • Diagnosis: This indicates ring opening of the cyclopropane moiety (formation of alkene derivatives) or hydrolysis of the lactone.

  • Solution: Check the pH of your crude feed. It must be neutral (pH 7) . Even slight acidity (pH < 5) during heating will catalyze the rearrangement of the spiro-cyclopropane system.

Category C: Equipment & Handling

Q5: The product solidifies in the condenser.

  • Context: While often an oil, pure this compound can crystallize/solidify if the chiller is too cold.

  • Fix: Set condenser coolant to 20°C . Do not use cryo-coolers. Use heat-traced lines for the fraction collector.

Advanced Mechanism: Impurity Formation

Understanding how the impurity forms allows for upstream optimization.

Diagram: Synthesis & Isomerization Pathway

ReactionPathway Anhydride 5-Oxaspiro[2.4]heptane-4,6-dione (Precursor) Red Reduction (NaBH4 or Catalytic) Anhydride->Red Target Target: 6-one (Carbonyl at 6) Red->Target Major Path (Steric Control) Impurity Impurity: 4-one (Carbonyl at 4) Red->Impurity Minor Path (~10-20%)

Caption: The reduction of the cyclic anhydride is non-selective, necessitating the downstream purification steps described above.

References & Authority

  • Synthesis & Isomer Challenges:

    • Process for producing this compound.[1][2][3][4] European Patent EP0678515A1. Describes the reduction of the anhydride and the resulting isomeric mixture.

    • Source:

  • Alternative Synthesis (Wurtz Coupling):

    • Process for producing this compound using Zinc cyclization.[1][4] Canadian Patent CA2145735A1. Highlights the avoidance of isomeric mixtures by building the ring rather than reducing the anhydride.

    • Source:

  • Safety & Hazards (GHS Data):

    • PubChem CID: 10219402.[5] Safety data regarding skin/eye irritation (H315, H319) relevant for handling large quantities.

    • Source:

Disclaimer: This guide is for informational purposes for qualified professionals. Always verify protocols with small-scale experiments before industrial implementation.

Sources

Technical Support Center: Stability of 5-Oxaspiro[2.4]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 5-Oxaspiro[2.4]heptan-6-one , a critical spiro-lactone intermediate used in the synthesis of leukotriene receptor antagonists (e.g., Montelukast precursors).

Product Code: 5-OS-LCT CAS No: 34299-44-0 Chemical Class: Spiro-gamma-lactone / Activated Electrophile Primary Application: Intermediate for 1-(mercaptomethyl)cyclopropaneacetic acid synthesis.

Executive Summary: Stability Profile

This compound is a kinetically stable but thermodynamically activated electrophile. Its spiro-fused cyclopropane ring introduces significant angular strain (Thorpe-Ingold effect) into the adjacent gamma-lactone ring, making the


 bond highly susceptible to nucleophilic attack (SN2 ring opening).

In polar aprotic solvents (DMSO, DMF, DMAc, NMP), the compound exhibits a dichotomy:

  • In Anhydrous/Pure Solvents: It is stable for short-term handling (24–48 hours) at room temperature.

  • In "Wet" or Impure Solvents: It degrades rapidly. The solvent effect enhances the nucleophilicity of trace impurities (water, amines, hydroxides), triggering irreversible ring opening.

Quick Solubility & Stability Table
Solvent SystemSolubility24h Stability (25°C)Risk Factor
DMSO-d6 (Dry) HighStable (>98%)Low (if sealed)
DMSO (Wet) HighUnstable (<80%)High (Hydrolysis)
DMF / DMAc HighConditional Moderate (Amine impurities cause polymerization)
Acetonitrile HighStable Low
Methanol/Ethanol HighUnstable Critical (Solvolysis/Transesterification)

Critical Troubleshooting Guide

Issue 1: "My sample purity dropped after dissolving in DMSO for NMR."

Diagnosis: Trace Moisture Hydrolysis. Polar aprotic solvents are hygroscopic. In DMSO, water becomes a potent nucleophile due to the lack of hydrogen bonding solvation of the hydroxide ion (generated via equilibrium). The strained lactone undergoes hydrolysis to the hydroxy-acid.

  • Mechanism: Water attacks the

    
    -carbon (alkyl cleavage) or carbonyl, opening the lactone to form 1-(hydroxymethyl)cyclopropaneacetic acid .
    
  • Symptom: Appearance of a broad carboxyl signal (10-12 ppm) and shift of the

    
     protons from 
    
    
    
    ppm (lactone) to
    
    
    ppm (alcohol).

Corrective Action:

  • Use ampouled DMSO-d6 (100% isotopic purity, "Extra Dry").

  • Add activated 3Å molecular sieves to the NMR tube immediately if analysis is delayed.

  • Protocol: Run NMR within 30 minutes of dissolution.

Issue 2: "The solution turned yellow/brown in DMF."

Diagnosis: Amine-Mediated Decomposition. DMF and DMAc often contain trace amounts of dimethylamine (from thermal decomposition). The amine attacks the lactone ring (aminolysis), forming a stable amide which may further degrade or polymerize.

Corrective Action:

  • Purge solvent: Ensure DMF is "Amine-Free" or freshly distilled.

  • Acid Scavenger: Do not add base. A trace of weak acid (e.g., acetic acid) can stabilize the solution by protonating trace amines, though this is risky for long-term storage.

Issue 3: "I see a precipitate forming in the reaction mixture."

Diagnosis: Polymerization or Salt Formation. If using a nucleophilic reagent (like Potassium Thioacetate) in a concentrated solution, the ring-opened product (a carboxylate salt) may precipitate out, or the lactone may undergo oligomerization initiated by the opened carboxylate attacking another lactone molecule.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent pathways of this compound in polar aprotic environments.

StabilityPathways cluster_0 Degradation Triggers Start This compound (Intact Spiro-Lactone) Hydrolysis 1-(Hydroxymethyl) cyclopropaneacetic acid (Open Chain) Start->Hydrolysis + H2O (in DMSO/DMF) Trace Hydrolysis Aminolysis Amide Derivative (Stable Impurity) Start->Aminolysis + R2NH (Trace in DMF) Nucleophilic Attack ThioReaction 1-(Mercaptomethyl) cyclopropaneacetic acid (Target Product) Start->ThioReaction + KSAc / DMAc Controlled Synthesis

Caption: Figure 1. Degradation vs. Synthetic Pathways. Red/Yellow paths indicate instability in wet or impure solvents; Green indicates the intended synthetic transformation.

Standard Operating Procedures (SOPs)

Protocol A: Solvent Quality Check (The "DMSO Test")

Before dissolving valuable bulk material, validate your solvent batch.

  • Preparation: Take 500 µL of the polar aprotic solvent (DMSO/DMF).

  • Spike: Add 5 mg of this compound.

  • Incubation: Let stand at room temperature for 1 hour.

  • Analysis: Run TLC (SiO2, 30% EtOAc/Hexane).

    • Pass: Single spot (

      
      ).
      
    • Fail: Baseline streak (acid formation) or new spot at origin.

Protocol B: Handling for Synthesis (Ring Opening)

When using this intermediate for thio-substitution (e.g., with Potassium Thioacetate):

  • System: Use a flame-dried reactor under

    
     or Argon.
    
  • Solvent: Use Anhydrous DMAc (N,N-Dimethylacetamide) . Water content must be <0.05%.

  • Temperature:

    • Addition: 0°C to 25°C (Control exotherm).

    • Reaction: Can be heated to 100°C+, but only after full mixing.

  • Quench: Do not quench with water while hot. Cool to <20°C before aqueous workup to prevent uncontrolled hydrolysis of unreacted lactone.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with caveats. DMSO freezes at 19°C. The freeze-thaw cycle can introduce moisture from condensation. It is safer to store the solid at -20°C and make fresh solutions. If you must store solution, use a septum-sealed vial under argon.

Q: Why is this lactone so sensitive compared to butyrolactone? A: The spiro-cyclopropane ring creates "angle strain" at the spiro-carbon (C3). This distorts the geometry of the adjacent lactone ring, raising the ground-state energy. The


 bond is weaker and the transition state for ring opening is lower in energy (relief of strain).

Q: Is the compound light sensitive? A: No specific photolability is reported, but standard practice suggests storing in amber vials to prevent radical generation in solvents like THF or ether over long periods.

Q: What is the best solvent for HPLC analysis? A: Acetonitrile/Water (with 0.1% Phosphoric Acid).

  • Note: Do not use alkaline buffers (Ammonium Acetate pH > 7) as they will hydrolyze the lactone on-column. Keep the autosampler at 4°C.

References

  • Preparation of Leukotriene Antagonist Intermediates. European Patent Application EP0480717 / US Patent 5,486,622. Describes the synthesis of this compound and its reactivity with hydrobromic acid and zinc.

  • Process for preparing

    
    -mercaptocarboxylic acid derivatives. US Patent 5,534,651. Details the ring-opening reaction of this compound with potassium thioacetate in N,N-dimethylacetamide (DMAc).
    
    
  • Spirocyclic Scaffolds in Drug Discovery. Smolecule Chemical Reviews. Discusses the kinetic vs. thermodynamic stability of spiro-lactones.

  • PubChem Compound Summary: 5-Oxaspiro[2.4]heptane-4,6-dione. (Related Anhydride Structure & Properties).

Validation & Comparative

1H NMR characterization peaks for 5-Oxaspiro[2.4]heptan-6-one

[1]

Executive Summary

This compound (CAS: 33867-36-6) is a spiro-fused

123

In synthetic workflows (typically involving the cyclopropanation of itaconic acid derivatives), a common challenge is the formation of the regioisomer 5-oxaspiro[2.4]heptan-4-one .[1] These two isomers have identical molecular weights (MS cannot distinguish them) and similar polarities, making 1H NMR spectroscopy the gold standard for structural validation.

This guide provides a definitive protocol to identify the correct isomer based on the magnetic non-equivalence and coupling patterns of the lactone ring protons.

Structural Analysis & Logic

The core distinction lies in the connectivity of the lactone ring relative to the spiro-cyclopropane junction.

  • Target (6-one): The spiro carbon (C3) is flanked by two methylene groups—one attached to the ether oxygen (C4), and one attached to the carbonyl (C7). These two methylene groups are isolated from each other by the quaternary spiro center and the ester functionality.

  • Isomer (4-one): The spiro carbon is adjacent to the carbonyl.[1] The lactone ring contains a continuous -O-CH2-CH2- ethylene fragment.[1]

Structural Visualization

The following diagram illustrates the connectivity difference that dictates the NMR splitting patterns.

IsomerComparisoncluster_targetTarget: this compoundcluster_isomerImpurity: 5-Oxaspiro[2.4]heptan-4-oneStruct6Spiro Center (C3)||Isolated CH2sC4C4-H2 (α to Oxygen)~4.2 ppmSinglet/ABqStruct6->C4Separated by C3C7C7-H2 (α to Carbonyl)~2.6 ppmSinglet/ABqStruct6->C7Separated by C3C4->C7NO Vicinal CouplingStruct4Spiro Center||Adjacent to C=OEthylene-O-CH2-CH2- FragmentStruct4->EthyleneSignal4Vicinal CouplingTriplets/MultipletsEthylene->Signal4J ≈ 7-8 Hz

Figure 1: Structural logic dictating the NMR "Singlet vs. Triplet" diagnostic.

1H NMR Data Profile

Solvent Recommendation

CDCl3 (Deuterated Chloroform) is the standard solvent. It provides excellent solubility and minimizes solvent peak overlap in the critical 2.0–4.5 ppm region.

  • Reference Peak: TMS (0.00 ppm) or Residual CHCl3 (7.26 ppm).

Characterization Table: this compound[1][2]
PositionProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Note
C1/C2 Cyclopropane0.70 – 1.40 Multiplet (m)4HDistinctive high-field region.[1] Complex roofing effect common.[1]
C7

-Carbonyl CH2
2.55 – 2.65 Singlet (s) or ABq2HKey Identifier. Appears as a sharp singlet or tight AB quartet.[1] No triplet splitting.
C4

-Oxygen CH2
4.15 – 4.25 Singlet (s) or ABq2HKey Identifier. Significantly deshielded by oxygen.[1] No triplet splitting.

Technical Insight: In high-resolution fields (≥400 MHz), the "singlets" at C4 and C7 may resolve into AB quartets (


 Hz) due to the molecule's lack of a plane of symmetry (prochiral spiro center).[1] However, they will never  appear as triplets.

Comparative Analysis: Target vs. Isomer

The presence of the 4-one isomer is readily detected by observing signals in the "gap" regions or by the presence of splitting where singlets are expected.

FeatureTarget (6-one) Isomer (4-one)
Lactone Connectivity Spiro-CH2-O-CO-CH2-SpiroSpiro-CO-O-CH2-CH2-Spiro
Coupling System Isolated Spin SystemsVicinal Spin System (

or

)

-Oxygen Signal
Singlet / ABq (~4.2 ppm)Triplet / Multiplet (~4.4 ppm)

-Carbonyl Signal
Singlet / ABq (~2.6 ppm)Triplet / Multiplet (~2.0 - 2.4 ppm)
Detection Logic Look for sharp isolated peaks .[1][2]Look for splitting (J ~7 Hz) .

Experimental Protocol for Validation

To ensure reproducible characterization, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D).

    • Note: Ensure the solvent is acid-free to prevent ring opening or rearrangement.[1] Store CDCl3 over molecular sieves or K2CO3 if unsure.[1]

  • Filtration: If the solution is cloudy (common with zinc salts from synthesis), filter through a small cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >95% purity check).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure quantitative integration of the isolated CH2s).
    
  • Spectral Width: -1 to 10 ppm.[1]

Step 3: Processing & Integration Logic[1]
  • Phase/Baseline: Apply automatic phase correction. Use polynomial baseline correction.

  • Reference: Calibrate residual CHCl3 to 7.26 ppm.

  • Integration:

    • Set the Cyclopropane region (0.7–1.4 ppm) to 4.00 H .

    • Verify that the peaks at ~2.6 ppm and ~4.2 ppm integrate to 2.00 H each (

      
       0.1).
      
    • Failure Mode: If the integral ratio is skewed, check for the presence of triplet signals overlapping or adjacent to the main peaks.

Synthesis Pathway & Impurity Origin[1]

Understanding the synthesis helps anticipate the impurity profile. The compound is typically synthesized via the cyclopropanation of itaconic acid derivatives .

SynthesisPathItaconicItaconic Anhydride / Ester(Methylene Succinic Derivative)CyclopropanationCyclopropanation(e.g., Diazomethane or Simmons-Smith)Itaconic->CyclopropanationIntermediateSpiro-Anhydride Intermediate(5-oxaspiro[2.4]heptane-4,6-dione)Cyclopropanation->IntermediateReductionRegioselective Reduction(NaBH4 / LiAlH4)Intermediate->ReductionTargetTARGET: 6-one(Reduction of C=O adjacent to Spiro)Reduction->TargetMajor Path (Desired)IsomerISOMER: 4-one(Reduction of distal C=O)Reduction->IsomerCompeting Path

Figure 2: Origin of the regioisomeric mixture during reduction.[1]

References

  • European Patent Office. (1995).[1] Process and intermediates for the production of this compound. EP0678515A1.[1] Link

  • United States Patent. (1996).[1] Process for producing this compound and novel intermediate products obtained therein. US Patent 5,486,622.[1] Link

  • National Institutes of Health (NIH) PubChem. (n.d.). This compound Compound Summary. PubChem CID 10219402.[1][2] Link

  • University of Wisconsin-Madison. (n.d.).[1] 1H NMR Chemical Shifts of Esters and Lactones. Reich Collection. Link

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Spiro-Gamma-Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Analytical Chemists Focus: Structural elucidation, isomeric differentiation, and fragmentation mechanics of spiro-gamma-lactone moieties (e.g., Spironolactone, Drospirenone).

Executive Summary: The Spiro-Lactone Challenge

Spiro-gamma-lactones represent a unique analytical challenge in drug development. Their quaternary spiro-carbon center creates a steric "bottleneck" that influences ionization stability, often leading to rapid in-source fragmentation that masks the molecular ion.

This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and provides a validated workflow for distinguishing intact spiro-lactones from their fused-ring isomers and metabolites.

Key Comparative Findings
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Utility Structural FingerprintingQuantification & Metabolite ID
Molecular Ion (

)
Often absent or

relative abundance
High intensity

, but prone to in-source decay
Key Mechanism

-Cleavage at spiro center
Charge-remote fragmentation & Neutral losses
Diagnostic Loss Radical driven (e.g.,

,

)
Neutral loss driven (

,

,

)
Differentiation Excellent for isomers (retention of stereochemistry)Requires chromatographic resolution (isobaric interference)

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind fragmentation is critical for distinguishing the spiro-lactone ring from fused lactones or open-chain hydroxy-acids.

The "In-Source" Trap (ESI Specific)

In ESI, spiro-gamma-lactones (specifically 7-substituted variants like Spironolactone) exhibit a phenomenon known as In-Source Collision Induced Dissociation (IS-CID) . Thermal energy in the desolvation capillary drives the elimination of labile groups before the quadrupole selection.

  • Mechanism: The spiro-junction strain facilitates the elimination of substituents at

    
     (e.g., thioacetate).
    
  • Result: The observed "parent" ion is actually a fragment, often isobaric with a primary metabolite (e.g., Canrenone).[1]

Diagnostic Fragmentation Pathways (MS/MS)

Once the precursor is isolated, three distinct pathways define the spiro-gamma-lactone signature:

  • Pathway A: Lactone Ring Opening (Neutral Loss)

    • Loss of

      
       (18 Da) followed by 
      
      
      
      (28 Da).
    • Significance: Dominant in fused lactones; less dominant in spiro-lactones due to steric hindrance preventing facile ring opening.

  • Pathway B: Decarboxylation

    • Direct loss of

      
       (44 Da).
      
    • Significance: Highly diagnostic for the intact lactone ring.

  • Pathway C: Spiro-Junction Cleavage

    • Complex rearrangement leading to the loss of the entire lactone moiety.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for analyzing Spironolactone, a classic spiro-gamma-lactone, versus its metabolite Canrenone.

FragmentationPathways Spiro Spironolactone (Precursor [M+H]+ m/z 417) InSource In-Source Decay (ESI Source) Spiro->InSource Thermal Stress PathB Path B: Thio-Loss (Loss of HS-COCH3) Spiro->PathB CID (MS/MS) Frag341 Fragment/Metabolite Ion [M+H]+ m/z 341.2 (Isobaric with Canrenone) InSource->Frag341 -76 Da (Thioacetic acid) PathA Path A: Dehydration [m/z 323] Frag341->PathA -H2O (18 Da) PathB->Frag341 Canrenone Canrenone Standard (Reference m/z 341) Canrenone->Frag341 Ionization

Caption: Fragmentation pathway showing the convergence of Spironolactone and Canrenone to the common m/z 341 ion, necessitating chromatographic separation.[2][3]

Experimental Protocol: Validated LC-MS/MS Workflow

To reliably analyze spiro-gamma-lactones, one cannot rely on mass resolution alone. The following protocol ensures separation of the labile parent from its degradation products.

Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge Phenyl).

    • Reasoning: Phenyl phases provide better selectivity for the rigid steroid backbone compared to standard C18.

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (avoid Acetonitrile if possible).

    • Reasoning: Methanol provides better protonation efficiency for lactones; Acetonitrile can suppress ionization in this class.

  • Gradient: 40% B to 90% B over 8 minutes.

Mass Spectrometry Parameters (ESI+)
  • Source Temp: < 350°C (Critical).

    • Warning: Temperatures >400°C drastically increase in-source fragmentation of the spiro-ring substituents.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV).

    • Reasoning: Spiro-lactones have rigid backbones requiring higher energy to fracture the ring system, while side chains cleave at low energy.

Data Validation Table

Use this table to validate your spectral data.

AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Mechanism
Spironolactone 417.2341.2323.2Loss of Thioacetic acid (-76)
Canrenone 341.2107.1187.1Ring cleavage (Retro-Diels-Alder)
Drospirenone 367.297.1121.1Spiro-ring specific cleavage

Differentiation Strategy: Spiro vs. Fused Lactones[2][4][5]

When discovering new metabolites or impurities, you must distinguish a spiro-gamma-lactone (ring attached at one carbon) from a fused-gamma-lactone (ring shares two carbons).

The "Stability Ratio" Method

Fused lactones are thermodynamically more stable than spiro-lactones due to the lack of quaternary strain.

  • Experiment: Perform MS/MS at low collision energy (10-15 eV).

  • Observation:

    • Spiro-Lactone: Exhibits high abundance of "proximal loss" ions (loss of substituents near the spiro center) due to steric crowding.

    • Fused-Lactone: Remains largely intact or shows only water loss.

  • Confirmation: Compare the ratio of

    
    .
    
    • Spiro compounds often favor decarboxylation (

      
       loss) over dehydration compared to their fused counterparts.
      
Workflow Diagram

DifferentiationWorkflow Sample Unknown Isomer (m/z X) Step1 Step 1: Soft CID (10-20 eV) Sample->Step1 Branch1 Dominant Loss: Substituents Step1->Branch1 High Frag. Branch2 Dominant Loss: H2O / Intact Step1->Branch2 Low Frag. Result1 Likely Spiro-Lactone (Steric Strain) Branch1->Result1 Result2 Likely Fused-Lactone (Ring Stability) Branch2->Result2

Caption: Decision tree for differentiating spiro- vs. fused-lactone architectures based on fragmentation energy thresholds.

References

  • Characterization of Spironolactone and Metabolites. National Institutes of Health (PMC). Discusses the in-source fragmentation of Spironolactone to Canrenone and the necessity of chromatographic separation.

  • Fragmentation Mechanisms of Five-Membered Lactones. ResearchGate. Detailed analysis of neutral losses (CO vs CO2) in lactone systems using ESI-MS/MS.

  • Simultaneous Determination of Spironolactone and Canrenone. PubMed. Validation of LC-MS methods distinguishing isobaric interferences in plasma.

  • Mass Spectrometry Fragmentation Patterns. ChemGuide. Foundational principles of carbocation stability and alpha-cleavage relevant to quaternary spiro-centers.

Sources

A Comparative Guide to the Synthetic Routes of Itaconic Acid and Pentaerythritol Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the efficient and selective synthesis of chemical building blocks is paramount. This guide provides an in-depth, objective comparison of the primary synthetic routes to two valuable platform chemicals: the bio-based unsaturated dicarboxylic acid, itaconic acid, and the halogenated polyol, pentaerythritol dibromide. By examining the underlying chemical principles, experimental data, and process considerations, this document aims to equip scientists with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: Two Building Blocks with Diverse Applications

Itaconic acid, a product of fermentation, is gaining significant traction as a sustainable alternative to petroleum-derived monomers in the production of polymers, resins, and biofuels. Its conjugated double bond and dicarboxylic acid functionality offer a versatile platform for further chemical modification.

Pentaerythritol dibromide, a derivative of the polyol pentaerythritol, serves as a key intermediate in the synthesis of various pharmaceuticals, flame retardants, and specialty polymers. The selective introduction of two bromine atoms onto the neopentyl scaffold is a crucial transformation that dictates the utility of the final product.

This guide will dissect the predominant synthetic pathways to these two compounds, offering a comparative analysis of their respective strengths and weaknesses.

Itaconic Acid Synthesis: A Tale of Biology and Chemistry

The production of itaconic acid is dominated by a biotechnological approach, with chemical methods being of historical and academic interest.

The Industrial Standard: Fermentation with Aspergillus terreus

The industrial-scale synthesis of itaconic acid is almost exclusively achieved through the fermentation of carbohydrates by the filamentous fungus Aspergillus terreus.[1] This biological route is favored due to its use of renewable feedstocks and milder reaction conditions compared to traditional chemical methods.

The biosynthesis of itaconic acid is intricately linked to the central metabolic pathway of the citric acid cycle (Krebs cycle). As illustrated below, the process begins with the uptake of glucose and its conversion to pyruvate via glycolysis. Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate. In A. terreus, a key enzyme, cis-aconitate decarboxylase, diverts the citric acid cycle intermediate, cis-aconitate, towards the synthesis of itaconic acid.[2]

Itaconic_Acid_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citric Acid Cycle Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Itaconic_Acid Itaconic Acid Cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase

Figure 1: Simplified biosynthetic pathway of itaconic acid in Aspergillus terreus.

A typical submerged fermentation process for itaconic acid production involves the following key steps:

  • Inoculum Preparation: A pure culture of Aspergillus terreus is grown in a seed fermenter to generate a sufficient biomass for inoculation of the main production fermenter.

  • Fermentation: The production fermenter, containing a sterile medium rich in a carbon source (e.g., glucose, starch hydrolysate), nitrogen source, and essential minerals, is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature (typically 30-37°C), pH (around 2.0-3.0), and aeration.[3]

  • Downstream Processing: Upon completion of the fermentation (typically after 5-10 days), the fermentation broth is harvested. The downstream processing is a critical and often costly part of the overall process and generally involves:

    • Biomass Separation: The fungal biomass is removed by filtration or centrifugation.

    • Purification: The clarified broth is then subjected to a series of purification steps to isolate the itaconic acid. Common methods include:

      • Crystallization: The traditional method involves concentrating the broth and cooling to crystallize the itaconic acid. This is often a multi-stage process to achieve high purity.[3]

      • Adsorption: Using ion-exchange resins to capture the itaconic acid from the broth.[4]

      • Reactive Extraction: Employing an organic solvent containing an extractant to selectively remove the itaconic acid.[5]

      • Electrodialysis: Utilizing membranes and an electric field to separate the itaconic acid.[4]

ParameterFermentation with A. terreus
Starting Materials Carbohydrates (e.g., glucose, starch)
Key Reagents Aspergillus terreus, nutrients
Typical Yield 40-80 g/L of itaconic acid in the broth
Purity High purity achievable with downstream processing
Advantages Utilizes renewable resources, milder reaction conditions, potential for high selectivity.
Disadvantages Complex downstream processing, long reaction times, sensitive to feedstock impurities.[1]
Historical Chemical Synthesis: Thermal Decomposition of Citric Acid

Historically, itaconic acid was first produced by the thermal decomposition of citric acid. This method, while conceptually simple, is not economically competitive with the fermentation route for large-scale production. The process involves heating citric acid, which leads to dehydration and decarboxylation to form a mixture of itaconic anhydride, citraconic anhydride, and mesaconic acid. Subsequent hydrolysis of the anhydrides yields the corresponding acids.

Pentaerythritol Dibromide Synthesis: A Focus on Chemical Transformation

The synthesis of pentaerythritol dibromide begins with the polyol pentaerythritol, which is commercially produced from the base-catalyzed reaction of formaldehyde and acetaldehyde.[6] The selective bromination of two of the four hydroxyl groups of pentaerythritol is the key challenge.

Direct Bromination with Hydrogen Bromide

A common and direct method for the synthesis of pentaerythritol dibromide involves the reaction of pentaerythritol with hydrogen bromide (HBr), often in the presence of a catalyst and a solvent.

The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. The acidic conditions protonate a hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. The selectivity for the dibromide over other brominated species can be controlled by the reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time.

Pentaerythritol_Dibromide_Synthesis Pentaerythritol Pentaerythritol C(CH₂OH)₄ Protonated_PE Protonated Pentaerythritol Pentaerythritol->Protonated_PE + H⁺ (from HBr) Carbocation_Intermediate Carbocation Intermediate Protonated_PE->Carbocation_Intermediate - H₂O Monobromide Pentaerythritol Monobromide Carbocation_Intermediate->Monobromide + Br⁻ Dibromide Pentaerythritol Dibromide Monobromide->Dibromide Repeat Steps

Figure 2: Simplified mechanism for the synthesis of pentaerythritol dibromide from pentaerythritol and HBr.

A patented procedure provides a detailed example of this method:[7]

  • Reaction Setup: A reactor is charged with pentaerythritol, an inert solvent (e.g., perchloroethylene), and a catalytic amount of an aliphatic carboxylic acid (e.g., acetic acid).

  • HBr Addition: Anhydrous hydrogen bromide gas is continuously fed into the stirred reaction mixture at a controlled rate. The reaction temperature is maintained between 85°C and 135°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the relative amounts of mono-, di-, tri-, and tetrabrominated products.

  • Work-up and Purification: After the desired conversion is achieved, the excess HBr and solvent are removed, typically by distillation. The resulting crude product can be purified by crystallization or other chromatographic techniques.

A specific example from the patent literature reports the following product distribution:[7]

  • Monobromopentaerythritol: 6.0 wt%

  • Dibromoneopentyl glycol (Pentaerythritol Dibromide): 82.3 wt%

  • Tribromoneopentyl alcohol: 11.7 wt%

Alternative Bromination Methods

While direct bromination with HBr is a primary route, other reagents can be employed, although they may be less selective or require harsher conditions.

  • Phosphorus Tribromide (PBr₃): This reagent can convert alcohols to alkyl bromides. However, the reaction with polyols like pentaerythritol can be vigorous and may lead to a mixture of brominated products.

  • Two-Step Procedure via Sulfonate Esters: A milder, two-step approach involves the conversion of the hydroxyl groups to good leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a bromide source (e.g., sodium bromide). A procedure for the synthesis of pentaerythritol tetrabromide via a benzenesulfonate intermediate has been described and could potentially be adapted for the selective synthesis of the dibromide.[3] This method often offers better control and selectivity.

ParameterDirect Bromination with HBr
Starting Materials Pentaerythritol
Key Reagents Hydrogen bromide, carboxylic acid catalyst
Typical Yield High selectivity for the dibromide is achievable
Purity Good purity after purification
Advantages Direct, one-pot synthesis.
Disadvantages Requires handling of corrosive HBr gas, may produce a mixture of brominated products requiring purification.

Comparative Analysis and Concluding Remarks

The synthetic routes to itaconic acid and pentaerythritol dibromide present a fascinating contrast between biotechnology and traditional chemical synthesis.

For itaconic acid, the fermentation route is the clear winner for industrial-scale production. Its reliance on renewable feedstocks aligns with the growing demand for sustainable chemical manufacturing. The primary challenges lie in the optimization of the fermentation process and, crucially, in the development of more cost-effective and efficient downstream processing technologies. While chemical synthesis from citric acid is mechanistically straightforward, it is not economically viable for bulk production.

The synthesis of pentaerythritol dibromide, on the other hand, remains firmly in the realm of chemical transformation. The direct bromination with hydrogen bromide offers a direct and efficient route, with the key to success being the careful control of reaction parameters to maximize the yield of the desired dibromide. Alternative methods, such as those involving phosphorus tribromide or sulfonate ester intermediates, provide other options, but may be less direct or require more steps. The choice of method will ultimately depend on the desired scale of production, the required purity of the final product, and the available laboratory infrastructure.

For researchers and drug development professionals, understanding the nuances of these synthetic pathways is essential. For those working with itaconic acid, a focus on the biological and downstream processing aspects is critical. For those requiring pentaerythritol dibromide, a thorough grasp of the principles of nucleophilic substitution and the practicalities of handling corrosive reagents is paramount. This guide has aimed to provide a solid foundation for navigating these synthetic landscapes and making informed decisions to advance scientific discovery and therapeutic innovation.

References

  • U.S. Patent 5,741,956, "Process for the preparation of pentaerythritol," issued April 21, 1998. [URL: https://patents.google.
  • Organic Syntheses, Coll. Vol. 2, p.481 (1943); Vol. 18, p.64 (1938). [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0481]
  • Wuxi Helipont Chemical Technology Co., Ltd. "Experienced supplier of UF MUF Resin Glue Plant." [URL: https://www.helipont-chem.com/pentaerythritol-plant.html]
  • U.S. Patent 2,223,421, "Process for purifying pentaerythritol," issued November 26, 1940. [URL: https://patents.google.
  • U.S. Patent 3,932,541, "Process for the preparation of brominated pentaerythritols," issued January 13, 1976. [URL: https://patents.google.
  • BenchChem. "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides." [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-substituted-phenacyl-bromides/]
  • Organic Syntheses, Coll. Vol. 4, p.753 (1963); Vol. 30, p.78 (1950). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0753]
  • CymitQuimica. "Pentaerythritol Dibromide." [URL: https://www.cymitquimica.com/pentaerythritol-dibromide-1]
  • U.S. Patent 3,932,541, "Process for the preparation of brominated pentaerythritols," issued January 13, 1976. [URL: https://patents.google.
  • Organic Syntheses, Coll. Vol. 4, p.753 (1963); Vol. 30, p.78 (1950). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0753]
  • Ali, Sk. M.; Parvin, T.; Ghosh, S. C. J. Chem. Sci.2022, 134, 118. [URL: https://www.ias.ac.in/article/fulltext/jcsc/134/0118]
  • Magalhães, J. V.; de Carvalho, J. C.; Medina, J. D. C.; Soccol, C. R. Food Technol. Biotechnol.2019, 57(3), 295–311. [URL: https://www.researchgate.
  • Magalhães, J. V.; de Carvalho, J. C.; Medina, J. D. C.; Soccol, C. R. Food Technol. Biotechnol.2019, 57(3), 295–311. [URL: https://www.researchgate.
  • Kuenz, A.; Gallenmüller, Y.; Willke, T.; Vorlop, K. D. Appl. Microbiol. Biotechnol.2012, 96(5), 1209–1216. [URL: https://pubmed.ncbi.nlm.nih.gov/23011252/]
  • El-Imam, A. A.; Evans, T. A. J. Chem. Res. (S), 2003, 2-3. [URL: https://www.researchgate.
  • Market Publishers. "Itaconic Acid: A Rising Star in the World of Eco-Friendly Chemicals." January 10, 2024. [URL: https://marketpublishers.com/lists/itaconic-acid-a-rising-star-in-the-world-of-eco-friendly-chemicals.html]
  • van Heerden, C.; Bosman, C. E.; Farzad, S.; Görgens, J. F. Chem. Eng. Sci.2024, 299, 120431. [URL: https://www.researchgate.net/publication/377508051_Techno-Economic_Analysis_of_Itaconic_Acid_Production_Using_a_Biorefinery_Approach]
  • Chen, R.; Liu, H.; Zhang, J.; Liu, L.; Chen, Y. Molecules2024, 29(7), 1599. [URL: https://www.mdpi.com/1420-3049/29/7/1599]
  • Lockwood, L. B.; Ward, G. E. Ind. Eng. Chem.1945, 37(4), 405–406. [URL: https://pubs.acs.org/doi/abs/10.1021/ie50424a025]
  • Teleky, S.; Lăcătușu, I.; Nițu, S.; Oprea, O.; Badea, I. A.; Tentiș, A.; Gălan, A. M.; Roșca, S. I.; Stoica-Guzun, A. Polymers2021, 13(20), 3591. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540058/]
  • Li, A.; van Luijk, N.; Li, J.; van der Maarel, M. J. E. C.; Pikkemaat, M. G. Appl. Microbiol. Biotechnol.2010, 87(5), 1657–1664. [URL: https://www.researchgate.net/publication/43528299_Enhancing_itaconic_acid_production_by_Aspergillus_terreus]
  • Reddy, C. S.; Singh, R. P. Bioresour. Technol.2002, 85(1), 69–71. [URL: https://linkinghub.elsevier.com/retrieve/pii/S0960-8524(02)00062-8]
  • Devi, N.; Singh, S.; Manickam, S.; Cruz-Martins, N.; Kumar, V.; Verma, R.; Kumar, D.; Singh, S. K.; Kumar, S.; Singh, P. Sustainability2022, 14(21), 13777. [URL: https://www.mdpi.com/2071-1050/14/21/13777]
  • Regestein, L.; Klement, T.; Grande, P. M.; Krey, S.; Eggert, A.; Melin, T.; Büchs, J.; Wierckx, N.; Blank, L. M. Biotechnol. Bioeng.2018, 115(3), 653–664. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5814920/]
  • Robert, T.; Friebel, S. Green Chem.2016, 18(10), 2922–2934. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc00605a]
  • Gao, S.; Han, L.; Zhu, L.; Ge, J.; Zhou, J.; Chen, J. Front. Bioeng. Biotechnol.2020, 8, 843. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2020.00843/full]
  • Klement, T.; Milker, S.; Jäger, G.; Grande, P. M.; Domínguez de María, P.; Büchs, J. Biotechnol. Biofuels2020, 13, 11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6986032/]

Sources

Navigating the Structural Landscape of 5-Oxaspiro[2.4]heptan-6-one Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural understanding, often achieved through single-crystal X-ray diffraction, provides invaluable insights into a compound's physical properties, reactivity, and biological activity. This guide delves into the crystallographic analysis of 5-Oxaspiro[2.4]heptan-6-one and its derivatives, a class of compounds with significant potential in pharmaceutical development.

While a comprehensive public repository of X-ray crystallography data for a wide array of this compound derivatives remains to be fully established, this guide provides a comparative framework utilizing available data from structurally related spirolactones. By examining these analogues, we can infer key structural features and trends that are likely to be relevant to the target compound class. Furthermore, we present detailed experimental protocols for the synthesis and crystallization of these molecules, offering a practical roadmap for researchers seeking to generate their own crystallographic data.

The Spirocyclic Core: A Unique Structural Motif

The this compound scaffold features a unique spirocyclic junction, where a cyclopropane ring and a γ-lactone ring share a single carbon atom. This arrangement imparts a distinct three-dimensional architecture that can influence molecular recognition and binding to biological targets. Understanding the subtle variations in bond lengths, bond angles, and torsion angles upon substitution is crucial for structure-activity relationship (SAR) studies.

Comparative Crystallographic Data of Spirolactones

In the absence of a broad set of publicly available crystal structures for this compound derivatives, we turn our attention to well-characterized spirolactones from the Cambridge Structural Database (CSD). A prime example for comparison is the widely studied synthetic steroid, spironolactone. While its overall structure is more complex, the core spirolactone moiety provides a valuable reference for bond distances and angles.

Below is a table summarizing key crystallographic parameters for different polymorphic forms of spironolactone, which highlight the potential for structural diversity even within a single compound.

CompoundCSD RefcodeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
Spironolactone (Form II, 298 K)Not specifiedOrthorhombicP2₁2₁2₁10.593911.020519.02119090902220.7
Spironolactone (Form II, 150 K)Not specifiedMonoclinicP2₁10.909610.515418.87609090.587902165.3
Spironolactone (Form III, 100 K)Not specifiedMonoclinicP2₁6.150723.054715.44459098.916902163.61

Data sourced from a 2023 study on spironolactone polymorphs.[1]

This data illustrates that temperature and crystallization conditions can significantly impact the crystal packing and unit cell parameters. Such polymorphic variations can have profound effects on a drug's solubility, stability, and bioavailability.

Experimental Protocols: From Synthesis to Single Crystal

The journey to obtaining high-quality X-ray crystallography data begins with the synthesis of the target compound and culminates in the growth of a suitable single crystal.

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving the cyclization of appropriate precursors. One common method starts from itaconic acid ester, which is converted to the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione, followed by selective reduction.[2]

Workflow for the Synthesis of this compound:

SynthesisWorkflow ItaconicAcidEster Itaconic Acid Ester CyclicAnhydride 5-Oxaspiro[2.4]heptane-4,6-dione ItaconicAcidEster->CyclicAnhydride Anhydride Formation TargetMolecule This compound CyclicAnhydride->TargetMolecule Selective Reduction

Caption: Synthetic pathway to this compound.

Crystallization Methodologies for Small Organic Molecules

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Identify a solvent in which the compound is sparingly soluble. A solvent system of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can also be effective.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system with gentle heating if necessary to achieve saturation.

  • Filtration: Filter the warm solution through a pre-warmed syringe filter (0.2 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is insoluble and allow them to air dry.

Workflow for Single Crystal Growth:

CrystallizationWorkflow Start Purified Compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration Dissolve->Filter Evaporate Slow Evaporation Filter->Evaporate Crystals Single Crystals Form Evaporate->Crystals Harvest Harvest Crystals Crystals->Harvest

Caption: General workflow for crystallization by slow evaporation.

The Power of X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The Logic Behind the X-ray Crystallography Experiment:

XrayLogic Crystal Single Crystal Diffraction Diffraction Pattern Crystal->Diffraction interacts with Xrays X-ray Beam Xrays->Diffraction Data Data Collection (Intensities & Angles) Diffraction->Data StructureSolution Structure Solution (Electron Density Map) Data->StructureSolution Refinement Structure Refinement (Atomic Model) StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: The logical flow of a single-crystal X-ray diffraction experiment.

The resulting atomic coordinates, bond lengths, and angles provide a wealth of information for understanding the molecule's conformation, stereochemistry, and potential intermolecular interactions in the solid state. This data is crucial for computational modeling, drug design, and understanding the fundamental properties of the compound.

Data Deposition and Access: The Role of the Cambridge Structural Database

Once a crystal structure is determined, it is imperative to deposit the data in a public repository to ensure its accessibility to the wider scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[4][5][6][7][8][9] Researchers can search the CSD for existing structures using various parameters, including substructure searches, to determine if a compound of interest has been previously characterized.[4][5][6][7][8][9][10]

Future Directions and the Call for Data

This guide highlights the importance of X-ray crystallography in elucidating the structural nuances of this compound derivatives and their analogues. While a comprehensive comparative analysis is currently limited by the availability of public data for the specific target class, the methodologies and comparative data presented here provide a solid foundation for future research.

We strongly encourage researchers working on the synthesis and characterization of novel this compound derivatives to pursue single-crystal X-ray diffraction studies and to deposit their findings in the Cambridge Structural Database. This collective effort will build a rich repository of structural information, accelerating the discovery and development of new therapeutic agents based on this promising scaffold.

References

  • CCDC. (2022, November 16). How to do a 3D structure search of the CSD online with WebCSD. Retrieved from [Link]

  • CCDC. Searching the CSD 101 - Searching Structures Online with WebCSD UTry. Retrieved from [Link]

  • McMaster University Libraries. Cambridge Crystallographic Structural Database: WebCSD. Retrieved from [Link]

  • CCDC. (2025, January 21). How to: Search and visualize 3D structural data using WebCSD [Video]. YouTube. Retrieved from [Link]

  • CCDC. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. Retrieved from [Link]

  • Physical Sciences Data science Service. Cambridge Structural Database (CSD). Retrieved from [Link]

  • CCDC. (2024, February 14). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD" [Video]. YouTube. Retrieved from [Link]

  • Luger, P., et al. (2023).
  • CCDC. Chemical structure searching - Access Structures. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Spironolactone Crystal Forms. Retrieved from [Link]

  • Seiler, V. K., et al. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 7(3), 84.
  • Janardhanam, S., et al. (1993). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5833, Spironolactone. Retrieved from [Link]

  • de Campos, V. E. M., et al. (2018). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Jose, J., et al. (2026, February 2).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56982448, 5-Oxaspiro(2.4)heptane-4,6-dione. Retrieved from [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(18), 1935-1943.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13530150, 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene. Retrieved from [Link]

  • Agafonov, V., et al. (1991). Polymorphism of spironolactone. Journal of pharmaceutical sciences, 80(3), 233-237.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10219402, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21923103, 5-Azaspiro(2.4)heptane. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Spiro Lactone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Volatile impurities, even at trace levels, can impact the efficacy and safety of a drug. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the analysis of volatile spiro lactone impurities, offering field-proven insights and experimental data to support your analytical choices. Spiro lactones, a class of compounds used in various pharmaceuticals, can contain volatile impurities from their synthesis or degradation.[1][2] Their analysis requires robust and sensitive methods.

The Challenge of Volatile Spiro Lactone Impurities

Spiro lactones are a class of synthetic steroids, including diuretics like spironolactone and eplerenone, and the progestin drospirenone found in oral contraceptives.[1][3][4] The synthesis and storage of these complex molecules can lead to the formation of volatile impurities.[1][5] These impurities can arise from residual solvents, starting materials, or degradation products and must be carefully monitored to comply with regulatory standards.

The primary challenge in analyzing these impurities lies in their volatility and potential for thermal degradation, making Gas Chromatography-Mass Spectrometry (GC-MS) a suitable, yet complex, analytical technique.[6][7] The choice of sample preparation and GC-MS parameters is critical for accurate and reliable quantification.

Comparing Sample Preparation Techniques for GC-MS Analysis

The initial step in any GC-MS analysis is sample preparation. The goal is to efficiently extract and concentrate the volatile impurities from the sample matrix while minimizing the loss of analytes and the introduction of interfering substances.[6][8] Here, we compare three common techniques: Direct Injection, Headspace (HS) analysis, and Solid-Phase Microextraction (SPME).

Direct Injection

Direct injection is the simplest method, involving the direct introduction of a liquid sample into the GC inlet.[9] However, for trace-level impurity analysis, this method often lacks the necessary sensitivity and can introduce non-volatile matrix components that contaminate the GC system. A study on the determination of lactones in high-fat food products utilized a direct injection method after dissolving the sample in hexane.[9]

Headspace (HS) GC-MS

Headspace analysis is a powerful technique for the analysis of volatile compounds in solid or liquid samples.[8] The sample is placed in a sealed vial and heated, allowing the volatile impurities to partition into the gas phase (the headspace) above the sample. A portion of this headspace is then injected into the GC. This technique is particularly advantageous as it prevents non-volatile matrix components from entering the GC system, thus protecting the column and detector.

There are two main types of headspace sampling: static and dynamic (also known as purge and trap).[8]

  • Static Headspace: The sample is allowed to reach equilibrium in a sealed vial before a portion of the headspace is injected.[8]

  • Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the volatilized analytes are collected on a sorbent trap before being thermally desorbed into the GC. This method offers higher sensitivity than static headspace.[8]

Headspace GC-MS is a preferred method for the analysis of residual solvents in pharmaceuticals, as outlined in USP <467>.[10]

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample.[11] The fiber is exposed to the sample's headspace or directly immersed in a liquid sample. The analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption.

SPME offers several advantages, including high sensitivity, simplicity, and the elimination of solvent use. A study on the analysis of lactones in wine demonstrated the effectiveness of HS-SPME coupled with GC-MS.[12][13] The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes.

Comparison of Sample Preparation Techniques
Technique Principle Advantages Disadvantages Best Suited For
Direct Injection Direct introduction of a liquid sample.[9]Simple and fast.Low sensitivity for trace analysis; potential for system contamination.[6]High-concentration samples with a clean matrix.
Headspace (HS) Analysis of the vapor phase above a sample.[8]Prevents matrix contamination; good for volatile analytes.[8]Requires optimization of temperature and equilibration time.Routine analysis of volatile impurities in solid and liquid matrices.
Solid-Phase Microextraction (SPME) Extraction using a coated fiber.[11]High sensitivity; solvent-free; simple to automate.[14]Fiber lifetime can be limited; potential for matrix effects.Trace-level analysis of volatile and semi-volatile compounds.

Experimental Workflows

To illustrate the practical application of these techniques, we provide detailed experimental workflows.

Headspace GC-MS Workflow

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Vial 2. Place in Headspace Vial Sample->Vial Seal 3. Seal Vial Vial->Seal Incubate 4. Incubate at a Set Temperature Seal->Incubate Inject 5. Inject Headspace Gas Incubate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection Separate->Detect Identify 8. Identify Impurities Detect->Identify Quantify 9. Quantify Impurities Identify->Quantify

Caption: Headspace GC-MS workflow for volatile impurity analysis.

SPME GC-MS Workflow

SPME_GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Place Sample in Vial Expose 2. Expose SPME Fiber to Headspace Sample->Expose Retract 3. Retract Fiber Expose->Retract Desorb 4. Thermally Desorb in GC Inlet Retract->Desorb Separate 5. Chromatographic Separation Desorb->Separate Detect 6. Mass Spectrometric Detection Separate->Detect Identify 7. Identify Impurities Detect->Identify Quantify 8. Quantify Impurities Identify->Quantify

Caption: SPME GC-MS workflow for volatile impurity analysis.

Detailed Experimental Protocols

Protocol 1: Headspace GC-MS for Volatile Impurities in Spironolactone

Objective: To quantify volatile impurities in a spironolactone active pharmaceutical ingredient (API).

Methodology:

  • Sample Preparation: Accurately weigh 100 mg of the spironolactone sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial immediately.

  • Instrumentation:

    • GC: Agilent 8890 GC system or equivalent.

    • MS: Agilent 5977B MSD or equivalent.

    • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

  • HS Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 min

  • GC-MS Parameters:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line: 280°C

    • Ion Source: 230°C

    • Quadrupole: 150°C

    • Scan Range: 35-350 amu.

Protocol 2: SPME-GC-MS for Trace Volatile Impurities in Eplerenone

Objective: To detect and identify trace volatile impurities in an eplerenone drug product.

Methodology:

  • Sample Preparation: Crush one tablet of the eplerenone drug product and place the powder in a 20 mL headspace vial. Seal the vial.

  • Instrumentation:

    • GC-MS system as in Protocol 1.

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • SPME Parameters:

    • Incubation Temperature: 60°C

    • Incubation Time: 10 min

    • Extraction Time: 20 min (in headspace)

    • Desorption Time: 5 min in the GC inlet.

  • GC-MS Parameters:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 270°C

    • Oven Program: Initial temperature 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Other parameters are the same as in Protocol 1.

Performance Comparison: Hypothetical Data

To provide a clear comparison of these methods, the following table summarizes hypothetical performance data for the analysis of a target volatile impurity.

Parameter Direct Injection Headspace GC-MS SPME GC-MS
Limit of Detection (LOD) 1 ppm0.1 ppm0.01 ppm
Limit of Quantification (LOQ) 3 ppm0.3 ppm0.03 ppm
Linearity (R²) >0.99>0.995>0.998
Recovery (%) 85-115%90-110%95-105%
Precision (RSD%) <15%<10%<5%
Sample Throughput HighMediumMedium

This data illustrates that while direct injection is the fastest method, HS and SPME GC-MS offer significantly better sensitivity and precision, which are crucial for impurity analysis at trace levels.

Alternative and Complementary Techniques

While GC-MS is a powerful tool, other techniques can be used for the analysis of spiro lactone impurities, particularly for non-volatile or thermally labile compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for the analysis of non-volatile impurities in spiro lactones.[15] Several HPLC methods have been developed for the analysis of spironolactone and its impurities.[15]

  • Ultra-Performance Liquid Chromatography (UPLC)-MS/MS: This technique offers higher resolution and sensitivity than traditional HPLC and is well-suited for the analysis of complex impurity profiles.[16][17]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the total amount of volatile content in a sample but does not provide information on the identity of the individual components.[18]

The choice of analytical technique should be based on the specific properties of the impurities and the requirements of the analysis.

Conclusion: A Self-Validating Approach

The selection of an appropriate analytical method for volatile spiro lactone impurities requires a deep understanding of the sample matrix, the nature of the impurities, and the desired sensitivity. This guide has provided a comparative overview of GC-MS based methods, from sample preparation to data analysis.

By carefully selecting and optimizing the sample preparation technique and GC-MS parameters, researchers can develop robust and reliable methods for the analysis of volatile spiro lactone impurities. The protocols and data presented here serve as a starting point for method development and validation. It is essential to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose. The integration of orthogonal techniques like HPLC can provide a more comprehensive understanding of the impurity profile, ensuring the quality and safety of the final drug product.

References

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • IntechOpen. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Determination of Lactones in High-fat Food Products by GC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • SynThink. (n.d.). Spironolactone EP Impurities & USP Related Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023, June 25). Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. Retrieved from [Link]

  • PubMed. (n.d.). Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and identification of novel impurities in spironolactone. Retrieved from [Link]

  • ResearchGate. (2019, January 10). Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample?. Retrieved from [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Spironolactone-Impurities. Retrieved from [Link]

  • ResearchGate. (2017, March 2). (PDF) Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Retrieved from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. Retrieved from [Link]

  • SynThink. (n.d.). Eplerenone EP Impurities & USP Related Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017, February 27). Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. Retrieved from [Link]

  • Veeprho. (n.d.). Eplerenone Impurities and Related Compound. Retrieved from [Link]

Sources

Reference Standard Qualification for 5-Oxaspiro[2.4]heptan-6-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 5-Oxaspiro[2.4]heptan-6-one Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Purity Paradox

In the synthesis of complex antiviral agents like Ledipasvir , the spiro-intermediate This compound (CAS: 33867-36-6) acts as a critical chiral building block.[1] Its quality control presents a specific challenge: as a low-molecular-weight spiro-lactone (MW 112.13), it exhibits significant volatility and lacks strong UV chromophores, making traditional HPLC-UV purity assignment prone to "invisible" impurities.[1]

This guide objectively compares the two dominant methodologies for qualifying this reference standard: the Traditional Mass Balance (MB) approach versus the Quantitative NMR (qNMR) absolute assay.[1] We demonstrate why qNMR is the superior "Primary Ratio" method for this specific molecule, preventing the common overestimation of potency seen with chromatographic normalization.

Comparative Analysis: Mass Balance vs. qNMR

The "Gold Standard" for reference materials is traceability to SI units. Below is a direct comparison of how these two approaches perform specifically for this compound.

Table 1: Performance Matrix for Spiro-Lactone Qualification[1]
FeatureMethod A: Mass Balance (Chromatographic) Method B: 1H-qNMR (Absolute Quantification)
Principle Indirect:

Direct: Molar ratio against NIST-traceable internal standard.[1][2]
Detection Basis UV Absorbance or FID Response.Nuclear spin resonance (proton counting).[1][3][4][5][6]
Critical Weakness Response Factor Bias: The spiro-ring lacks conjugation; UV response is weak/variable.[1] "Invisible" inorganics or moisture are often missed.Solubility: Requires deuterated solvent compatibility (e.g., CDCl3 or DMSO-d6).[1]
Suitability for 5-Oxa... Medium: Good for detecting organic impurities via GC, but risks overestimating potency if water/solvents are not strictly accounted for.[1]High: The spiro-cycle protons (0.6–1.2 ppm) provide distinct, uncrowded signals for precise integration.[1]
SI Traceability Low (Dependent on multiple secondary measurements).[1]High (Direct link to NIST SRM).[1]
Typical Uncertainty

to


to

Scientific Rationale & Causality

Why GC-FID over HPLC-UV?

For This compound , HPLC-UV is often insufficient.[1] The molecule lacks an extended


-system, resulting in low extinction coefficients at standard wavelengths (254 nm).[1]
  • Causality: Using HPLC-UV leads to "purity inflation" where impurities with high UV absorbance (e.g., aromatic precursors) are exaggerated, or conversely, non-UV active aliphatic impurities are ignored.[1]

  • Solution: GC-FID (Gas Chromatography with Flame Ionization Detection) is the preferred chromatographic method.[1] The FID response is roughly proportional to carbon mass, reducing response factor errors for this aliphatic-rich spiro compound.

Why qNMR is the "Self-Validating" Anchor

qNMR does not require a reference standard of the analyte itself.[5] It only requires a pure Internal Standard (IS) like Maleic Acid or TCNB.[1]

  • Mechanism: The integral of the unique cyclopropyl protons of this compound is directly compared to the IS protons.[1] This bypasses the need for response factors entirely.[5]

Experimental Protocols

Protocol A: Impurity Profiling via GC-FID (Chromatographic Purity)

Objective: To define the organic impurity profile (Area %) for the Mass Balance equation.[1]

System: Agilent 7890B or equivalent with FID. Column: DB-624 or Rtx-VMS (30 m x 0.25 mm, 1.4 µm).[1] Rationale: Mid-polarity phase retains the volatile lactone while separating residual solvents.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 50 mg of this compound in 1.0 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1) at 220°C. Note: High split ratio prevents column overload common with concentrated standards.[1]

  • Oven Program:

    • Hold 40°C for 2 min (Traps volatiles).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Elutes high-boilers).

  • Detection: FID at 260°C. H2 flow 30 mL/min, Air 400 mL/min.

  • Calculation: Use Area Normalization (ignoring solvent peak).

    
    [1]
    
Protocol B: Absolute Potency via 1H-qNMR (The Primary Standard)

Objective: To assign the certified purity value (Weight %) with SI traceability.[1]

System: Bruker Avance III 400 MHz (or higher). Probe temperature: 298 K. Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1] Solvent: CDCl3 (Chloroform-d).[1]

Step-by-Step Workflow:

  • Weighing (Critical):

    • Weigh exactly ~20 mg of Sample (

      
      ) into a vial.
      
    • Weigh exactly ~15 mg of Internal Standard (

      
      ) into the same vial.[1]
      
    • Precision: Use a microbalance (d=0.001 mg).[1]

  • Dissolution: Add 0.7 mL CDCl3. Vortex until clear. Transfer to 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds. Rationale: Must be

      
       (longest relaxation time) to ensure full magnetization recovery for quantitative accuracy.
      
    • Scans: 16 or 32 (Signal-to-Noise > 300:1).[1]

    • Spectral Width: 20 ppm (covers all signals).[1]

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).[1]

    • Integration: Integrate the cyclopropyl multiplets of the sample (

      
      ) and the aromatic singlet of TCNB (
      
      
      
      ).[1]
  • Calculation:

    
    [1]
    
    • 
      : Number of protons (Sample cyclopropyl = 4; TCNB = 1).[1]
      
    • 
      : Molecular Weight.[5]
      
    • 
      : Purity of Internal Standard.[1][3]
      

Visualization: The Qualification Workflow

The following diagram illustrates the decision logic for certifying the this compound standard.

QC_Workflow Start Crude this compound Initial_Test Initial Screening (GC-FID + 1H-NMR) Start->Initial_Test Decision_Purity Is Chromatographic Purity > 98.0%? Initial_Test->Decision_Purity Purification Purification (Distillation / Column Chrom.) Decision_Purity->Purification No Full_Char Full Characterization Decision_Purity->Full_Char Yes Purification->Initial_Test Sub_GC GC-FID (Organic Impurities) Full_Char->Sub_GC Sub_KF Karl Fischer / GC-TCD (Water Content) Full_Char->Sub_KF Sub_ROI Residue on Ignition (Inorganics) Full_Char->Sub_ROI qNMR qNMR Assay (Direct Potency) Full_Char->qNMR Orthogonal Path Mass_Balance Mass Balance Calculation (100 - Sum of Impurities) Sub_GC->Mass_Balance Sub_KF->Mass_Balance Sub_ROI->Mass_Balance Comparison Compare Values (Accept if Delta < 1.0%) Mass_Balance->Comparison qNMR->Comparison Comparison->Purification Fail (Re-purify) COA Generate COA (Certified Reference Standard) Comparison->COA Pass

Figure 1: Integrated workflow for Reference Standard Qualification, prioritizing orthogonal validation via qNMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10219402, this compound. Retrieved from [Link]

  • Epshtein, N. A. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method.[7] Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds. Retrieved from [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Oxaspiro[2.4]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the safe handling of 5-Oxaspiro[2.4]heptan-6-one in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe environment for ourselves and our colleagues. This guide is structured not as a rigid checklist, but as a dynamic risk-management framework, empowering you to make informed decisions based on the specific experimental context.

Foundational Principle: Understanding the Hazard

Based on data for its analogue, this compound should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.

Table 1: Inferred Hazard Profile for this compound (Based on 1-Oxaspiro[2.4]heptane data)

Hazard Class GHS Hazard Statement Potential Impact
Flammable Liquid H225: Highly Flammable liquid and vapor Poses a significant fire risk when near heat, sparks, or open flames.
Acute Toxicity (Oral) H302: Harmful if swallowed Ingestion can lead to acute illness.
Skin Corrosion/Irritation H315: Causes skin irritation Direct contact can cause redness, itching, and inflammation.
Eye Damage/Irritation H319: Causes serious eye irritation Splashes can result in significant eye damage.[1]
STOT (Single Exposure) H335: May cause respiratory irritation Inhalation of vapors may irritate the nose, throat, and lungs.[1]
STOT (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure Chronic exposure could lead to long-term health effects.[1]

Source: GHS classifications for 1-Oxaspiro(2.4)heptane, as provided by the ECHA C&L Inventory via PubChem.[1]

This hazard profile dictates that our primary goal is to prevent the chemical from coming into contact with skin, eyes, and the respiratory system, and to mitigate its flammability risk.

The Hierarchy of Controls: A Self-Validating System

Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is predicated on the implementation of preceding control measures. Before any work begins, a thorough risk assessment must lead with attempts to eliminate or substitute the hazard, followed by engineering and administrative controls.

cluster_0 A Most Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE B Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Core PPE Protocols for this compound

Based on the inferred hazards, the following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection
  • Causality: The compound is classified as a serious eye irritant.[1] A single splash could lead to irreversible damage.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields.

  • Recommended for Procedures with Splash Risk: Chemical splash goggles are required when handling larger quantities (>50 mL) or during procedures with a risk of splashing (e.g., heating, vortexing, sonicating).

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is necessary when there is a significant risk of energetic splashes or vessel failure.[2]

Skin and Body Protection
  • Causality: The substance is a known skin irritant.[1] Protection is necessary to prevent direct contact and potential absorption.

  • Laboratory Attire: Long pants and closed-toe shoes are the absolute minimum and are considered standard laboratory attire, not PPE.[3]

  • Primary Barrier: A flame-resistant (FR) lab coat is essential due to the flammability risk. Ensure it is fully buttoned with sleeves rolled down.

  • Enhanced Protection: For tasks involving significant quantities or a high likelihood of spills, a chemically resistant apron should be worn over the lab coat. For large-scale work, a one-piece chemical splash suit may be required.[4]

Hand Protection
  • Causality: Hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection is critical to prevent skin irritation and potential systemic exposure.

  • Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a variety of chemicals.[5] However, you must always verify the specific breakthrough time and permeation rate for this chemical class with the glove manufacturer's data.

  • Protocol for Extended Use or Immersion: For tasks involving prolonged contact, consider heavier-duty gloves or double-gloving.[3] Wearing a second pair of nitrile gloves or using Silver Shield gloves underneath disposable nitrile gloves can provide additional protection.[3]

  • Glove Hygiene: Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[6]

Respiratory Protection
  • Causality: The compound may cause respiratory irritation.[1] Engineering controls are the primary method to manage this risk.

  • Primary Engineering Control: All work with this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.

  • When Respirators are Required: If engineering controls are insufficient or not available (e.g., during a large spill cleanup or specific maintenance tasks), respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[4] All personnel requiring respirators must be part of a formal respiratory protection program that includes medical clearance and fit-testing.

Procedural Guidance: Donning, Doffing, and Disposal

Contamination often occurs not during an experiment, but during the removal of PPE. Following a strict, step-by-step procedure is non-negotiable.

Step-by-Step PPE Workflow

cluster_0 Donning (Putting On) cluster_1 Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (pull over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Standard sequence for donning and doffing PPE.

Disposal of Contaminated Materials
  • PPE Disposal: All disposable PPE (gloves, aprons) that has come into contact with this compound must be considered hazardous waste.

    • Procedure: After doffing, place contaminated items directly into a designated, sealed hazardous waste container. Do not discard in regular trash.

  • Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste.

    • Procedure: Collect in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. It is often required to contact a licensed professional waste disposal service.[6] Never pour chemical waste down the drain.

Emergency Protocols: Spill and Exposure

In Case of Skin Contact:

  • Immediately remove contaminated clothing and gloves.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention if irritation persists.[7]

In Case of Eye Contact:

  • Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. An eyewash station should be used.

  • Remove contact lenses if present and easy to do.[8]

  • Seek immediate medical attention.

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • For small, manageable spills, use an absorbent material or spill kit appropriate for flammable organic liquids. Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are significant.

  • Collect the absorbed material in a sealed container for hazardous waste disposal.[7][8]

By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects not only your immediate experiments but also the long-term health and success of your entire research team.

References

  • National Center for Biotechnology Information (n.d.). 1-Oxaspiro(2.4)heptane. PubChem. Retrieved from [Link]

  • U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1-Oxaspiro(2.4)heptane: Safety and Hazards. PubChem. Retrieved from [Link]

  • University of Washington Environmental Health & Safety (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]

  • Northern Ireland Infection Prevention and Control (n.d.). Personal Protective Equipment. NI Infection Control Manual. Retrieved from [Link]

  • SAMS Solutions (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.